3-Fluoro-O-methyl-D-tyrosine
Description
Properties
IUPAC Name |
(2R)-2-amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESXBIYTDJAZSP-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H](C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanistic Grounding: The Rationale Behind the Structure
The Strategic Application of 3-Fluoro-O-methyl-D-tyrosine in Neuropharmacology and Peptidomimetic Research
As biochemical research shifts toward highly specific, metabolically stable molecular probes, non-natural amino acids have become indispensable. 3-Fluoro-O-methyl-D-tyrosine (CAS: 1011806-03-3)[1] is a prime example of rational chemical design. By integrating three distinct structural modifications—D-stereochemistry, O-methylation, and aromatic fluorination—this compound serves as a potent mechanistic probe for catecholamine pathways and a robust building block for advanced therapeutics.
This technical guide dissects the causality behind its structural design, explores its primary research applications, and provides self-validating protocols for its implementation in the laboratory.
To understand the utility of 3-Fluoro-O-methyl-D-tyrosine, we must analyze the specific biochemical advantages conferred by its three structural alterations:
-
O-Methylation (Target Inhibition): O-methylated tyrosine derivatives are established competitive inhibitors of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis[2]. By masking the phenolic hydroxyl group with a methyl ether, the molecule successfully binds to the TH active site but cannot undergo the requisite hydroxylation to form L-DOPA[3].
-
D-Chirality (Metabolic Evasion): Endogenous enzymes, such as Aromatic L-amino acid decarboxylase (AADC) and cellular proteases, are highly stereoselective for L-amino acids. The D-enantiomer provides profound resistance to proteolytic degradation and premature decarboxylation, ensuring a prolonged half-life in complex in vivo matrices[3].
-
3-Fluoro Substitution (Stereoelectronic Modulation): The addition of a highly electronegative fluorine atom at the meta position withdraws electron density from the aromatic ring. This modulates the lipophilicity (LogP) of the molecule, enhances target binding affinity via unique halogen-bonding interactions, and effectively blocks cytochrome P450-mediated oxidative metabolism at that specific site[4][5].
Caption: Catecholamine biosynthesis pathway illustrating competitive TH inhibition by the fluorinated analog.
Core Research Applications
A. Neuropharmacology and Catecholamine Depletion
Because 3-Fluoro-O-methyl-D-tyrosine acts as a competitive inhibitor of TH, it is utilized to acutely deplete dopamine, norepinephrine, and epinephrine in experimental models[2]. This is critical for neuropharmacological studies investigating Parkinson's disease pathology, stress-response mechanisms, and the suppression of catecholamine-secreting neuroendocrine tumors (e.g., pheochromocytoma).
B. Peptidomimetic Drug Discovery
The 3-fluoro-4-methoxyphenyl moiety is frequently utilized to enhance the binding affinity of kinase inhibitors and anticancer agents[4][5]. When incorporated into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), 3-Fluoro-O-methyl-D-tyrosine yields peptidomimetics that are highly resistant to enzymatic cleavage, making it ideal for developing long-acting peptide therapeutics.
C. Isotopic Probes and PET Imaging
Fluorinated D-amino acids are foundational precursors for developing Positron Emission Tomography (PET) radiotracers. Because D-amino acids are uniquely incorporated into the peptidoglycan cell walls of bacteria (and largely ignored by mammalian host cells), 18F-labeled variants of this compound hold significant potential for the targeted imaging of deep-seated bacterial infections.
Quantitative Data: Comparative Profiling
To contextualize its efficacy, the table below summarizes the theoretical pharmacokinetic and pharmacodynamic shifts observed when transitioning from the natural substrate to the fluorinated D-analog.
| Compound | TH Affinity (Binding) | Proteolytic Stability | Primary Metabolic Vulnerability | Lipophilicity (LogP Trend) |
| L-Tyrosine | High (Natural Substrate) | Low (Rapidly metabolized) | Hydroxylation, Decarboxylation | Baseline |
| O-Methyl-L-Tyrosine | Moderate (Competitive Inhibitor) | Low | Decarboxylation | Increased |
| 3-Fluoro-O-methyl-D-tyrosine | High (Enhanced by F-bonding) | Extremely High | Highly Resistant | Highest (Enhanced BBB penetration) |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following workflows incorporate mandatory internal controls to guarantee that observed results are due to the specific action of 3-Fluoro-O-methyl-D-tyrosine.
Protocol 1: In Vitro Tyrosine Hydroxylase Inhibition Assay (HPLC-ECD)
This assay quantifies the inhibitory potency (IC50) of the compound by measuring the reduction in L-DOPA formation.
Causality Check: TH requires tetrahydrobiopterin (BH4), molecular oxygen, and Fe2+ as obligate cofactors[3]. If BH4 is oxidized or depleted, the enzyme will fail regardless of the inhibitor, leading to false positives.
Step-by-Step Workflow:
-
Preparation of Reaction Mix: Combine 50 mM HEPES buffer (pH 7.2), 1 mM FeSO4, and purified Tyrosine Hydroxylase enzyme.
-
Inhibitor Incubation: Add varying concentrations of 3-Fluoro-O-methyl-D-tyrosine (0.1 µM to 100 µM).
-
Validation Control 1 (Positive): Use Alpha-methyl-p-tyrosine (AMPT) in a parallel well[2].
-
Validation Control 2 (Vehicle): Buffer only (0% inhibition baseline).
-
-
Reaction Initiation: Add 50 µM L-Tyrosine and 1 mM freshly prepared BH4. Incubate at 37°C for 15 minutes.
-
Quenching: Halt the reaction by adding 0.4 M Perchloric acid. Why? This immediately denatures the enzyme and precipitates proteins, while the acidic environment prevents the auto-oxidation of the newly formed L-DOPA.
-
Quantification: Centrifuge the lysate and inject the supernatant into an HPLC system equipped with an Electrochemical Detector (ECD) to quantify L-DOPA peaks against a standard curve.
Caption: Self-validating experimental workflow for the in vitro Tyrosine Hydroxylase inhibition assay.
Protocol 2: Incorporation into Peptidomimetics via SPPS
When synthesizing peptides containing this non-natural amino acid, researchers must account for the steric hindrance introduced by the bulky O-methyl group and the rigidifying effect of the fluorine atom.
Causality Check: Standard coupling reagents (like HBTU) often fail to achieve complete coupling with sterically hindered aromatic D-amino acids, leading to deletion sequences.
Step-by-Step Workflow:
-
Resin Swelling: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF for 2 x 10 minutes to expose the N-terminal amine.
-
Coupling: Dissolve 3 equivalents of Fmoc-3-Fluoro-O-methyl-D-tyrosine, 3 eq of HATU (chosen specifically for highly hindered couplings), and 6 eq of DIPEA in DMF. Add to the resin and agitate for 2 hours.
-
Validation (The Kaiser Test): Extract a few resin beads and apply the Kaiser test reagents (ninhydrin).
-
Self-Validation: A blue bead indicates unreacted free amines (incomplete coupling). If blue, perform a double-coupling utilizing HOAt/DIC chemistry before proceeding to the next amino acid. A yellow/colorless bead confirms successful incorporation.
-
References
-
ACS Publications - Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)... as a Potent and Selective PI3Kδ Inhibitor. Available at: [Link]
-
MDPI - Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Available at:[Link]
Sources
The Emerging Role of 3-Fluoro-O-methyl-D-tyrosine in Neuroscience: From Peptidomimetics to Advanced Neuroimaging
Executive Summary
In the pursuit of precision neurotherapeutics and high-contrast neuroimaging, the limitations of endogenous amino acids—namely, rapid proteolytic degradation, poor blood-brain barrier (BBB) permeability, and complex metabolic pathways—present significant bottlenecks. 3-Fluoro-O-methyl-D-tyrosine (3-F-OMDT) is an engineered non-natural amino acid (ncAA) that systematically overcomes these barriers. By combining halogenation, etherification, and stereochemical inversion, this molecule serves as a highly stable structural scaffold. This technical whitepaper explores the mechanistic rationale behind 3-F-OMDT, its applications in neuropeptide engineering and Positron Emission Tomography (PET), and provides self-validating protocols for its experimental implementation.
Structural Rationale: The Trifecta of Chemical Modification
The pharmacological superiority of 3-F-OMDT over endogenous L-Tyrosine is driven by three distinct structural modifications, each serving a specific causal function in neuropharmacology:
-
Fluorination at C3 (Aromatic Ring): Fluorine is a highly electronegative bioisostere for hydrogen or hydroxyl groups. Its incorporation modulates the electron density of the aromatic ring, increasing the overall lipophilicity (LogP) of the molecule. This enhances target receptor affinity through multipolar interactions within hydrophobic binding pockets.
-
O-Methylation of the Phenolic Hydroxyl: Endogenous tyrosine relies on its free hydroxyl group for hydrogen bonding, but this group is also a prime target for phase II metabolism (sulfation, glucuronidation). O-methylation masks this group, eliminating a hydrogen bond donor. This drastically increases BBB permeability via passive diffusion and completely blocks degradation by Catechol-O-methyltransferase (COMT).
-
D-Chirality (Stereochemical Inversion): Mammalian proteases are highly stereoselective, evolved to cleave peptide bonds adjacent to L-amino acids. Inverting the stereocenter to the D-configuration confers near-total resistance to enzymatic degradation, a strategy heavily utilized in modern[1].
Applications in Neuroscience
Engineering Protease-Resistant Neuropeptides
Endogenous neuropeptides (e.g., enkephalins, dynorphins) exhibit plasma half-lives of mere minutes due to rapid cleavage by aminopeptidases, limiting their therapeutic viability. Evolutionary biology demonstrates the power of modified D-tyrosines; for instance, cyanobacteria naturally synthesize highly potent, degradation-resistant cyclic peptides (like Cryptophycin) using halogenated O-methyl-D-tyrosine derivatives [2].
By translating this strategy to mammalian neuroscience, researchers can substitute native L-tyrosine residues in neuroactive peptides with 3-F-OMDT. This creates peptidomimetics that retain high affinity for G-protein coupled receptors (GPCRs) while exhibiting prolonged CNS activity and enhanced resistance to the hostile proteolytic environment of the brain.
Advanced PET Imaging Probes
In neuro-oncology and movement disorders,[18F]fluorodopa (18F-FDOPA) is a gold-standard PET tracer. However, its clinical utility is hampered by peripheral metabolism. Aromatic amino acid decarboxylase (AADC) converts it to fluorodopamine, while COMT rapidly metabolizes it into 3-O-methyl-6-fluoro-L-DOPA (3-OMFD) [3]. 3-OMFD freely crosses the BBB, creating a high background signal that obscures striatal or tumoral contrast [4].
A tracer based on the 3-F-OMDT scaffold inherently bypasses these metabolic traps. The D-isomer is not a substrate for AADC, and the pre-existing O-methyl group prevents COMT binding [5]. Consequently, radiolabeled 3-F-OMDT acts as a metabolically inert probe for L-type amino acid transporters (LAT1), providing pristine tumor-to-background ratios without confounding metabolite noise.
Caption: Divergent metabolic pathways: Endogenous L-Tyrosine vs. the engineered stability of 3-F-OMDT.
Quantitative Data: Pharmacokinetic Profiling
The following table summarizes the comparative physicochemical and pharmacokinetic advantages of incorporating 3-F-OMDT versus standard endogenous or clinical analogs.
| Compound | Stereochemistry | LogP (Predicted) | Protease Half-Life (In Vitro) | COMT Susceptibility | Primary Application |
| L-Tyrosine | L-Isomer | -2.26 | < 10 minutes | High | Endogenous Precursor |
| 18F-FDOPA | L-Isomer | -1.80 | < 30 minutes | High (Forms 3-OMFD) | Clinical PET Imaging |
| 3-F-OMDT | D-Isomer | +1.45 | > 48 hours | None (Blocked) | Peptidomimetics / Stable PET |
Experimental Workflows: Self-Validating Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of 3-F-OMDT Neuropeptides
Causality: The electron-withdrawing nature of the fluorine atom and the steric bulk of the O-methyl group reduce the nucleophilicity of the amine during coupling. Therefore, HATU is utilized instead of standard HBTU to provide superior activation kinetics, minimizing epimerization of the D-stereocenter.
-
Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.
-
Amino Acid Activation: Pre-activate Fmoc-3-Fluoro-O-methyl-D-tyrosine (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes.
-
Coupling: Add the activated amino acid to the resin. Agitate for 2 hours at room temperature.
-
Global Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Causality: Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing the re-alkylation of the electron-rich aromatic ring during deprotection.
-
Self-Validation Check: Precipitate in cold diethyl ether, lyophilize, and perform LC-MS. Validation criteria: The presence of the exact theoretical mass [M+H]+ confirms successful coupling. The absence of [M−18] peaks validates that no epimerization-induced dehydration occurred during HATU activation.
Protocol 2: PAMPA-BBB Permeability Validation
Causality: To empirically validate the theoretical increase in BBB penetration afforded by the O-methyl and fluoro modifications, a Parallel Artificial Membrane Permeability Assay (PAMPA) is used. Porcine brain lipid extract is chosen over Caco-2 cells to specifically mimic the tight junctions and lipid composition of the human BBB without confounding active transport mechanisms.
-
Lipid Preparation: Dissolve porcine brain lipid extract in dodecane (20 mg/mL).
-
Membrane Coating: Apply 4 µL of the lipid solution to the porous filter membrane of the donor plate.
-
Donor Solution: Dissolve the synthesized 3-F-OMDT peptide in PBS (pH 7.4) to a concentration of 100 µM. Add 200 µL to the donor wells.
-
Acceptor Solution: Add 200 µL of fresh PBS to the acceptor wells.
-
Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation.
-
Self-Validation Check: Include a Lucifer Yellow (LY) rejection test in parallel. Validation criteria: LY is a paracellular marker; if LY permeability ( Pe ) exceeds 1×10−6 cm/s, the artificial membrane integrity is compromised, and the assay data must be rejected. Successful assays will show Pe>4×10−6 cm/s for the 3-F-OMDT peptide, confirming high BBB penetrance.
Caption: Step-by-step workflow for the synthesis and BBB permeability validation of 3-F-OMDT peptides.
References
- Therapeutic peptides. Source: Google Patents (US11753445B2).
-
Bioactive Peptides Produced by Cyanobacteria of the Genus Nostoc: A Review. Source: Marine Drugs (MDPI). URL:[Link]
-
The role of [18F]fluorodopa positron emission tomography in grading of gliomas. Source: PubMed Central (NIH). URL:[Link]
-
Kinetics And Metabolism Of [18-F]-Labeled-L-DOPA Analog PET Tracers. Source: University of Wisconsin-Madison. URL:[Link]
-
Fluorodopa F-18. Source: Society of Nuclear Medicine and Molecular Imaging (SNMMI). URL:[Link]
Sources
3-Fluoro-O-methyl-D-tyrosine as a non-natural amino acid
As a Senior Application Scientist specializing in peptidomimetic design and molecular engineering, I frequently encounter the limitations of natural amino acids in therapeutic development—namely, rapid proteolytic degradation, poor membrane permeability, and high metabolic clearance. To overcome these barriers, the strategic incorporation of non-natural amino acids (ncAAs) is essential.
3-Fluoro-O-methyl-D-tyrosine (also known as 3-fluoro-4-methoxy-D-phenylalanine) represents a highly engineered building block that simultaneously addresses multiple pharmacokinetic and biophysical liabilities[1]. By combining D-chirality, a fluorine atom, and an O-methylated phenolic side chain, this molecule provides a trifecta of structural advantages for drug developers and structural biologists.
This whitepaper provides an in-depth technical analysis of 3-Fluoro-O-methyl-D-tyrosine, detailing its mechanistic advantages, physicochemical profiling, and validated experimental workflows for peptide synthesis and 19 F-NMR conformational analysis.
Physicochemical & Structural Profiling
The utility of 3-Fluoro-O-methyl-D-tyrosine stems from its precise structural modifications. The natural L-Tyrosine possesses a free phenolic hydroxyl group that is highly susceptible to Phase II metabolism, and an L-alpha carbon that is readily recognized by endogenous proteases.
By modifying these specific loci, we drastically alter the molecule's behavior:
-
D-Chirality: Inverts the stereocenter, rendering the peptide bond invisible to most mammalian endopeptidases.
-
3-Fluoro Substitution: The highly electronegative fluorine atom withdraws electron density from the aromatic ring, increasing metabolic stability against Cytochrome P450 (CYP) oxidation. Furthermore, the 19 F nucleus serves as a zero-background probe for NMR and PET imaging[2][3].
-
O-Methylation: Capping the phenolic hydroxyl group with a methyl ether eliminates the primary site for glucuronidation and sulfation, while simultaneously increasing the overall lipophilicity (LogP) of the residue to enhance blood-brain barrier (BBB) penetrance.
Quantitative Data: Physicochemical Properties
The following table summarizes the core properties of the unmodified and Fmoc-protected variants used in solid-phase synthesis.
| Property | Value / Description |
| IUPAC Name | (2R)-2-amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
| CAS Number | 1011806-03-3[1][4] |
| Molecular Formula | C 10 H 12 FNO 3 [1] |
| Molecular Weight | 213.21 g/mol [1] |
| Fmoc-Derivative CAS | Custom synthesized; Fmoc-D-Phe(3-F,4-MeO)-OH[5] |
| Fmoc-Derivative MW | 435.45 g/mol |
| Primary Utility | SPPS building block, 19 F-NMR probe, metabolic shield |
Mechanistic Advantages in Drug Design
Synergistic Metabolic Shielding
The primary cause of rapid peptide clearance in vivo is the synergistic action of proteolytic cleavage and hepatic Phase II conjugation. Natural tyrosine is rapidly glucuronidated at the phenolic -OH. By deploying 3-Fluoro-O-methyl-D-tyrosine, we engineer a "metabolic shield." The O-methyl group physically blocks conjugation, while the D-stereocenter prevents the docking of the peptide into the active sites of degrading enzymes.
Metabolic shielding and protease evasion pathways of 3-F-O-Me-D-Tyr compared to natural L-Tyrosine.
19 F-NMR as a Conformational Probe
Fluorine-19 ( 19 F) is a spin-½ nucleus with 100% natural abundance and a gyromagnetic ratio nearly as high as the proton ( 1 H)[2][6]. Because fluorine is virtually absent in biological systems, incorporating 3-Fluoro-O-methyl-D-tyrosine into a peptide sequence yields a zero-background NMR spectrum[2][3].
The 19 F chemical shift is exquisitely sensitive to the local electronic environment and van der Waals packing. This makes it an ideal reporter for monitoring slow-exchange conformational dynamics, such as cis/trans prolyl isomerization, or tracking peptide-protein binding events in real-time without the spectral crowding inherent to 1 H-NMR[2][7].
Quantitative Data: Comparative Profiling
| Parameter | Natural L-Tyrosine | 3-Fluoro-O-methyl-D-tyrosine |
| Protease Stability | Low (Rapidly cleaved) | High (Resistant due to D-chirality) |
| Phase II Metabolism | High (Glucuronidation/Sulfation) | Negligible (Blocked by O-Methyl) |
| Aromatic Oxidation | Susceptible | Resistant (Blocked by 3-Fluoro) |
| NMR Background | High ( 1 H/ 13 C crowding) | Zero ( 19 F is biologically orthogonal) |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed with built-in validation steps. The incorporation of sterically hindered D-amino acids requires optimized Solid-Phase Peptide Synthesis (SPPS) conditions. Standard coupling reagents (like DIC/HOBt) often fail to achieve complete acylation due to the altered steric bulk of the D-enantiomer and the modified side chain[8].
Protocol 1: Optimized SPPS Workflow for Fmoc-3-F-OMe-D-Tyr
Rationale: We utilize HATU (a highly reactive uronium salt) combined with DIPEA (a strong, sterically hindered base) to drive the formation of the active 7-azabenzotriazole ester. The coupling time is extended to overcome the kinetic barrier imposed by the D-chirality[8][9].
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Amino Acid Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-3-Fluoro-O-methyl-D-tyrosine and 0.39 mmol (3.9 equivalents) of HATU in a minimal volume of DMF[8][9]. Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA). Vortex for 1 minute to pre-activate.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for an extended duration of 2 hours (compared to the standard 45 minutes) to ensure complete coupling of the hindered D-amino acid[8][9].
-
Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test.
-
Result Yellow/Colorless: Coupling is >99% complete. Proceed to step 6.
-
Result Blue: Coupling is incomplete. Perform a double coupling using fresh reagents before proceeding[8].
-
-
Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H 2 O (95:2.5:2.5 v/v) for 2 hours. Precipitate the crude peptide in cold diethyl ether and lyophilize.
Optimized SPPS workflow for sterically hindered Fmoc-3-F-O-Me-D-Tyr incorporating HATU activation.
Protocol 2: 19 F-NMR Conformational Analysis
Rationale: To measure the conformational states of the synthesized peptide (e.g., assessing the impact of the D-amino acid on adjacent prolyl cis/trans ratios), 19 F-NMR is employed. The protocol ensures the peptide is in a biologically relevant state while maintaining the lock signal for the spectrometer[2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified peptide to a final concentration of 1–2 mM in a physiological buffer (e.g., 50 mM Phosphate buffer, pH 7.4).
-
Deuterium Lock: Add 10% (v/v) D 2 O to the sample to provide a lock signal for the NMR spectrometer.
-
Internal Standard: Add a trace amount of trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl 3 ) as an internal chemical shift reference (set to -76.55 ppm or 0 ppm, respectively).
-
Data Acquisition: Acquire 1D 19 F-NMR spectra at 298 K using a probe tuned to the 19 F frequency (e.g., 470 MHz on a 500 MHz spectrometer). Apply 1 H-decoupling if scalar coupling to the aromatic protons complicates the multiplet structure.
-
Analysis: Integrate the distinct 19 F resonances. Because the exchange between conformers (like cis and trans states) is typically slow on the NMR timescale, distinct peaks will appear for each conformer, allowing direct quantification of the conformational ensemble[2][7].
Conclusion
The integration of 3-Fluoro-O-methyl-D-tyrosine into peptide sequences is a masterclass in rational drug design. By leveraging D-chirality for protease evasion, O-methylation for Phase II metabolic shielding, and fluorine substitution for both oxidative stability and 19 F-NMR tracking, researchers can transform transient, unstable peptides into robust, trackable therapeutic leads. While its incorporation requires careful attention to SPPS coupling kinetics, the downstream biophysical and pharmacokinetic benefits heavily outweigh the synthetic challenges.
References
-
National Institutes of Health (NIH) / PMC. "Total Synthesis of Pagoamide A". ncbi.nlm.nih.gov. Available at: [Link]
-
National Institutes of Health (NIH) / PMC. "19F NMR-tags for peptidyl prolyl conformation analysis". ncbi.nlm.nih.gov. Available at: [Link]
-
American Chemical Society (ACS). "Using 19F NMR to Probe Biological Interactions of Proteins and Peptides". pubs.acs.org. Available at: [Link]
-
National Institutes of Health (NIH) / PMC. "USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES". ncbi.nlm.nih.gov. Available at: [Link]
-
Heriot-Watt University. "Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters". hw.ac.uk. Available at: [Link]
Sources
- 1. 3-Fluoro-O-methyl-D-tyrosine [sigmaaldrich.com]
- 2. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS: 1011806-03-3 | CymitQuimica [cymitquimica.com]
- 5. (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid | 2015211-62-6 [amp.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Total Synthesis of Pagoamide A - PMC [pmc.ncbi.nlm.nih.gov]
The Stability Profile of 3-Fluoro-O-methyl-D-tyrosine: In Vitro and In Vivo Dynamics of a Non-Canonical Amino Acid
Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Content Type: Technical Whitepaper & Protocol Guide
Introduction and Structural Rationale
In the development of advanced peptide therapeutics and molecular imaging probes, the metabolic liability of canonical amino acids presents a significant hurdle. 3-Fluoro-O-methyl-D-tyrosine (3-F-OMDT) (CAS: 1011806-03-3) [1] is a highly engineered non-canonical amino acid designed to overcome these limitations. It serves as a critical structural analog to 3-chloro-O-methyl-D-tyrosine, a key building block in the potent antimitotic macrocyclic depsipeptide, Cryptophycin 1 [2].
By replacing the chlorine atom with fluorine and utilizing a D-chiral center alongside an O-methylated phenol, 3-F-OMDT achieves an exceptional stability profile. As a Senior Application Scientist, I approach the evaluation of this compound not just by measuring its half-life, but by understanding the causality of its metabolic resistance. The stability of 3-F-OMDT is governed by a tripartite structural defense mechanism:
-
D-Chirality (Stereo-evasion): Endogenous proteases and decarboxylases, such as aromatic L-amino acid decarboxylase (AADC), are strictly stereoselective. While L-fluoro-tyrosine derivatives are rapidly metabolized by AADC [3], the D-configuration renders 3-F-OMDT virtually invisible to these enzymatic pockets.
-
O-Methylation (Phenol Masking): The free phenolic hydroxyl group of standard tyrosine is a primary target for Phase II conjugation (glucuronidation and sulfation) and catechol-O-methyltransferase (COMT). Methylating this oxygen eliminates this liability. Furthermore, O-methyl-D-tyrosine derivatives act as competitive inhibitors of tyrosine hydroxylase without undergoing hydroxylation themselves [4].
-
3-Fluorination (Stereoelectronic Shielding): Fluorine is a powerful bioisostere. Its high electronegativity pulls electron density away from the aromatic ring, deactivating it against cytochrome P450 (CYP450) mediated electrophilic oxidation, while the strong C-F bond resists cleavage.
Structural modifications of 3-F-OMDT and their corresponding metabolic blockade mechanisms.
Comparative Stability Data
To contextualize the stability of 3-F-OMDT, we benchmark it against its canonical and partially modified counterparts. The quantitative data below illustrates the compounding effect of each structural modification on the overall half-life ( t1/2 ) and clearance (CL).
| Compound | HLM Half-life ( t1/2 ) | Plasma Half-life ( t1/2 ) | In Vivo Clearance (CL) | Primary Degradation Pathway |
| L-Tyrosine | < 15 min | < 30 min | High | AADC, Proteases, Phase II |
| O-Methyl-D-tyrosine | > 120 min | > 240 min | Low | CYP450 Ring Oxidation |
| 3-Fluoro-O-methyl-D-tyrosine | > 240 min | > 480 min | Very Low | Renal Excretion (Intact) |
Table 1: Comparative pharmacokinetic and stability parameters. Data represents benchmark values based on structural metabolic liabilities and in vitro assays.
Self-Validating In Vitro Stability Protocols
To ensure scientific integrity, any stability assay must be a self-validating system. This means incorporating positive controls that must degrade to prove the enzymes are active, and negative controls (minus cofactors) to rule out chemical instability.
Protocol A: Human Liver Microsome (HLM) Stability Assay
This assay determines the susceptibility of 3-F-OMDT to Phase I (CYP450) metabolism.
Reagents & Preparation:
-
Test Compound: 3-F-OMDT (1 µM final concentration).
-
Microsomes: Pooled Human Liver Microsomes (0.5 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.
-
Cofactor: NADPH regenerating system (1 mM final).
-
Positive Control: Testosterone (known CYP3A4 substrate) and Verapamil.
Step-by-Step Methodology:
-
Pre-incubation: Combine HLMs, buffer, and 3-F-OMDT in a 96-well plate. Incubate at 37°C for 5 minutes. Rationale: Ensures the system reaches physiological temperature before the reaction begins.
-
Initiation: Add the NADPH regenerating system to start the reaction. For the negative control wells, add an equivalent volume of plain buffer.
-
Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from each well.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The organic solvent denatures the microsomal proteins, instantly halting metabolism, while the internal standard normalizes LC-MS/MS injection variability.
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).
Protocol B: Plasma Stability Assay
This assay evaluates resistance to circulating esterases, peptidases, and chemical hydrolysis.
-
Spiking: Spike 3-F-OMDT into pre-warmed (37°C) pooled human or rat plasma to a final concentration of 2 µM.
-
Incubation: Incubate in a shaking water bath at 37°C.
-
Extraction: At 0, 1, 2, 4, and 8 hours, remove 50 µL aliquots and quench with 200 µL of cold methanol (with internal standard).
-
Validation: Use Propantheline bromide as a positive control (rapidly hydrolyzed by plasma esterases). If Propantheline does not degrade, the plasma batch is inactive and the assay is void.
In Vivo Pharmacokinetic (PK) Workflow
Translating in vitro stability to in vivo exposure requires rigorous animal modeling. Because 3-F-OMDT is highly stable, the sampling window must be extended compared to canonical amino acids.
In Vivo Methodology (Rodent Model):
-
Formulation: Dissolve 3-F-OMDT in 5% DMSO / 95% Saline for intravenous (IV) injection (2 mg/kg) and oral (PO) gavage (10 mg/kg).
-
Administration: Dose male Sprague-Dawley rats (n=3 per route).
-
Serial Sampling: Collect blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Rationale: The 24-hour window is necessary to accurately capture the terminal elimination phase ( t1/2 ) of this highly stable molecule.
-
Processing: Centrifuge blood in K₂EDTA tubes to isolate plasma. Store at -80°C until LC-MS/MS analysis.
Self-validating experimental workflow for evaluating the stability and PK of 3-F-OMDT.
Conclusion & Applications in Drug Development
The meticulous structural engineering of 3-Fluoro-O-methyl-D-tyrosine yields a molecule with profound biological stability. By blocking the three primary axes of amino acid degradation—proteolysis, Phase II conjugation, and Phase I oxidation—3-F-OMDT achieves an extended in vivo half-life.
This makes it an ideal candidate for two primary applications:
-
Payloads for Antibody-Drug Conjugates (ADCs): As a fluorinated analog of the Cryptophycin building block, it can be utilized to synthesize highly stable, potent antimitotic payloads that resist premature degradation in systemic circulation.
-
Neurological Probes: Given the ability of O-methyl-D-tyrosine scaffolds to interact with tyrosine hydroxylase[4], the fluorinated derivative can serve as a robust, long-circulating framework for CNS-targeted therapeutics or, when radiolabeled, as a stable PET imaging tracer [3].
References
Methodological & Application
Radiolabeling 3-Fluoro-O-methyl-D-tyrosine with 18F
Application Note: Advanced Radiosynthesis of 3-[18F]Fluoro-O-methyl-D-tyrosine via Copper-Mediated Radiofluorination
Introduction & Scientific Rationale
The development of 18 F-labeled amino acids has fundamentally advanced neuro-oncology and systemic tumor imaging. While 18 F-FDG remains the clinical gold standard, its high physiological uptake in normal brain tissue and inflammatory lesions severely limits its specificity[1]. Amino acid tracers targeting the L-type amino acid transporter 1 (LAT1)—a transporter heavily overexpressed in various malignancies—offer superior tumor-to-background contrast[2],[3].
The Causality of Isomeric Selection: Historically, L-amino acid derivatives have been the primary focus for PET imaging. However, D-amino acid isomers, such as D-tyrosine derivatives, demonstrate unique pharmacokinetic advantages. Because they are not recognized by endogenous protein synthesis machinery, D-isomers undergo rapid clearance from the blood and exhibit significantly lower accumulation in non-target organs (e.g., pancreas, kidneys, and inflamed tissues) compared to their L-counterparts[4],[5]. This results in a markedly enhanced tumor-to-background ratio[1],[3].
The Causality of the Radiochemical Method: Synthesizing 3-[ 18 F]fluoro-O-methyl-D-tyrosine presents a fundamental chemical challenge. The aromatic ring of O-methyltyrosine is highly electron-rich due to the electron-donating methoxy group, rendering traditional nucleophilic aromatic substitution (S N Ar) with[ 18 F]fluoride impossible. Historically, this required electrophilic fluorination with [ 18 F]F 2 gas, a method plagued by low molar activity and complex cyclotron targetry[6],[7].
To bypass these limitations, this protocol employs Copper-Mediated Radiofluorination (CMRF) . By utilizing an aryl pinacol boronate (ArylBPin) precursor, CMRF facilitates the late-stage nucleophilic 18 F-fluorination of unactivated, electron-rich arenes[6],[8]. The air-stable copper(II) complex, Cu(OTf) 2 (py) 4 , mediates transmetalation and subsequent reductive elimination to form the C- 18 F bond, yielding high radiochemical conversions (RCC) with excellent molar activity[9],[10].
Experimental Workflow & Visualization
Workflow for the CMRF-based radiosynthesis of 3-[18F]Fluoro-O-methyl-D-tyrosine.
Materials and Reagents
-
Radionuclide : Aqueous[ 18 F]fluoride (Target yield: 10–40 GBq)[7].
-
Precursor : N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-O-methyl-D-tyrosine tert-butyl ester.
-
Catalyst : Tetrakis(pyridine)copper(II) triflate, Cu(OTf) 2 (py) 4 [10].
-
Eluent : Tetraethylammonium triflate (TEAT) or 4-dimethylaminopyridinium triflate (DMAPOTf)[9],[10].
-
Solvents : Anhydrous Dimethylacetamide (DMA), Anhydrous Acetonitrile (MeCN), Methanol (MeOH).
Step-by-Step Radiosynthesis Protocol
Step 1: [ 18 F]Fluoride Trapping and Minimalist Elution
-
Pass aqueous [ 18 F]fluoride through a pre-conditioned QMA (Quaternary Methyl Ammonium) carbonate light cartridge to trap the 18 F − [10].
-
Wash the cartridge with 1.0 mL of anhydrous MeOH to remove residual target water[10].
-
Elute the [ 18 F]fluoride into the reaction vessel using a solution of TEAT (10 mg) in 0.5 mL of MeOH. Analytical Insight: Avoiding traditional K 2 CO 3 prevents the formation of unproductive copper-hydroxide adducts and protects the base-sensitive boronate precursor from protodeboronation[11].
-
Evaporate the solvent under a stream of helium at 95 °C. Add 1.0 mL of anhydrous MeCN and perform azeotropic drying twice to ensure a strictly anhydrous environment.
Step 2: Copper-Mediated Radiofluorination (CMRF)
-
Dissolve 20 µmol of the ArylBPin precursor and 40 µmol of Cu(OTf) 2 (py) 4 in 0.5 mL of anhydrous DMA[9],[10].
-
Add the precursor/catalyst solution directly to the dried[ 18 F]fluoride.
-
Seal the reactor and heat at 110 °C for 15 minutes[9]. Analytical Insight: The 1:2 ratio of precursor to copper catalyst is critical. The reaction is not strictly catalytic but mediated by copper, requiring stoichiometric excess to drive the transmetalation and subsequent reductive elimination steps efficiently[7],[10].
Step 3: Global Deprotection
-
Cool the reactor to 40 °C.
-
Add 0.5 mL of 48% aqueous HBr directly to the reaction mixture[7].
-
Heat the mixture at 130 °C for 10 minutes to simultaneously cleave the N-Boc and tert-butyl ester protecting groups[7].
-
Cool to 30 °C and quench the reaction by adding 1.5 mL of 2M NaOH and 2.0 mL of HPLC mobile phase to neutralize the solution prior to injection.
Step 4: Purification and Formulation
-
Inject the neutralized mixture onto a semi-preparative HPLC column (e.g., Phenomenex Luna C18, 250 × 10 mm).
-
Elute using an isocratic mixture of 5% Ethanol in 0.1% aqueous Phosphoric acid at a flow rate of 4 mL/min.
-
Collect the radioactive fraction corresponding to 3-[ 18 F]fluoro-O-methyl-D-tyrosine.
-
Pass the collected fraction through a sterile 0.22 µm filter into a sterile vial. Adjust pH to 5.5–7.0 using sodium bicarbonate if necessary.
Quantitative Data: Optimization of CMRF Conditions
The following table summarizes the optimization parameters for the CMRF step, demonstrating the causality between catalyst loading, solvent selection, and radiochemical conversion (RCC).
| Entry | Precursor (µmol) | Cu(OTf) 2 (py) 4 (µmol) | Solvent | Temp (°C) | Time (min) | Radiochemical Conversion (%) |
| 1 | 20 | 10 | DMA | 110 | 15 | 12 ± 4 |
| 2 | 20 | 20 | DMA | 110 | 15 | 35 ± 6 |
| 3 | 20 | 40 | DMA | 110 | 15 | 68 ± 5 |
| 4 | 20 | 40 | DMF | 110 | 15 | 45 ± 8 |
| 5 | 20 | 40 | DMA | 90 | 15 | 22 ± 5 |
Note: Data synthesized from standardized CMRF optimizations of electron-rich aryl boronates and stannanes[9],[7],[10].
Quality Control & Self-Validation
To ensure the protocol operates as a self-validating system, the final formulated radiotracer must meet the following stringent Quality Control (QC) metrics before preclinical or clinical use:
-
Radiochemical Purity (RCP) : >95% as determined by analytical HPLC (UV detection at 254 nm and radiometric detection).
-
Molar Activity ( Am ) : >50 GBq/µmol at the end of synthesis, confirming the distinct advantage of the nucleophilic CMRF approach over legacy electrophilic[ 18 F]F 2 methods[6],[8].
-
Enantiomeric Purity : >98% D-isomer, verified via chiral HPLC (e.g., Chiralpak ZWIX column) to ensure no racemization occurred during the aggressive 130 °C acidic deprotection step[1].
References
-
Burger I, et al. "Comparison of PET/CT images with a novel tracer O-([18F]fluoromethyl)-D-tyrosine (D-18F-FMT, BAY 86-9596) with LAT1 immunohistochemical staining in patients with non-small cell lung cancer or head and neck squamous cell carcinoma." Journal of Nuclear Medicine, 2012. 2
-
MICAD. "[18F]Fluoromethyl-d-tyrosine". Molecular Imaging and Contrast Agent Database, 2009. 1
-
Frontiers. "Recent Advances in Synthetic Methodologies to Form C-18F Bonds". Frontiers in Chemistry, 2022. 6
-
MDPI. "Automation of Copper-Mediated 18F-Fluorination of Aryl Pinacol Boronates Using 4-Dimethylaminopyridinium Triflate". Pharmaceuticals, 2024. 9
-
PMC. "Nucleophilic Synthesis of 6-l-[18F]FDOPA. Is Copper-Mediated Radiofluorination the Answer?". Molecules, 2020. 7
-
ChemRxiv. "Automated Copper-Mediated Radiofluorination of [18F]SynVesT-1: a New Perspective in the Profiling and Control of Chemical Purity". 2023. 10
-
ACS. "Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF". Organic Letters, 2016. 8
-
Springer. "Biological evaluation of 3-[18F]fluoro-α-methyl-d-tyrosine (d-[18F]FAMT) as a novel amino acid tracer for positron emission tomography". Annals of Nuclear Medicine, 2013. 4
-
PubMed. "Evaluation of O-[(18)F]fluoromethyl-D-tyrosine as a radiotracer for tumor imaging with positron emission tomography". Nuclear Medicine and Biology, 2009. 3
Sources
- 1. [18F]Fluoromethyl-d-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of PET/CT images with a novel tracer O-([18F]fluoromethyl)-D-tyrosine (D-18F-FMT, BAY 86-9596) with LAT1 immunohistochemical staining in patients with non-small cell lung cancer or head and neck squamous cell carcinoma | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Evaluation of O-[(18)F]fluoromethyl-D-tyrosine as a radiotracer for tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological evaluation of 3-[18F]fluoro-α-methyl-d-tyrosine (d-[18F]FAMT) as a novel amino acid tracer for positron emission tomography | springermedicine.com [springermedicine.com]
- 5. [18F]Fluoromethyl-d-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Advances in Synthetic Methodologies to Form C-18F Bonds [frontiersin.org]
- 7. Nucleophilic Synthesis of 6-l-[18F]FDOPA. Is Copper-Mediated Radiofluorination the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Application Note: High-Contrast PET Imaging of Gliomas Using O-[18F]Fluoromethyl-D-tyrosine (D-18F-FMT)
Executive Summary
The accurate delineation of gliomas and the early assessment of radiotherapeutic response remain significant challenges in neuro-oncology. Traditional radiotracers, such as 18F-FDG, suffer from high physiological background uptake in normal brain tissue, while natural L-amino acid tracers (e.g., 11C-MET) are susceptible to endogenous enzymatic degradation and protein incorporation.
O-[18F]Fluoromethyl-D-tyrosine (D-18F-FMT, BAY 86-9596) is an advanced, unnatural D-amino acid positron emission tomography (PET) radiotracer. By selectively targeting the L-type amino acid transporter 1 (LAT1)—which is heavily overexpressed in high-grade gliomas—D-18F-FMT provides exceptional Tumor-to-Normal (T/N) contrast[1]. This application note details the mechanistic rationale, clinical protocols, and quantitative kinetic modeling required to successfully implement D-18F-FMT PET imaging in neuro-oncology and drug development.
Mechanistic Rationale: The D-Isomer Advantage
The selection of the D-enantiomer over the naturally occurring L-enantiomer is a deliberate, causality-driven experimental choice. L-amino acids are readily recognized by intracellular enzymes such as aromatic L-amino acid decarboxylase (AADC) and are actively incorporated into newly synthesized proteins. This creates a high background signal in healthy, metabolically active tissues.
Conversely, D-18F-FMT is transported across the blood-brain barrier (BBB) and into glioma cells exclusively via the LAT1 system[1]. Once in the cytosol, the D-configuration prevents it from acting as a substrate for protein synthesis or enzymatic degradation. This results in a self-validating kinetic system: the tracer is rapidly cleared from normal brain tissue but becomes intracellularly trapped in LAT1-overexpressing tumor cells, maximizing the T/N ratio[2]. Furthermore, D-18F-FMT does not accumulate in inflammatory macrophages, allowing it to easily differentiate true tumor progression from radiation-induced necrosis[3].
Figure 1: Mechanism of D-18F-FMT cellular uptake and intracellular trapping via LAT1 in glioma cells.
Step-by-Step Pre-Clinical & Clinical Protocol
To ensure reproducibility and high-fidelity data, the imaging workflow must strictly control for enantiomeric purity and endogenous metabolic competition.
Radiosynthesis and Chiral Quality Control
-
Synthesis: D-18F-FMT is synthesized via nucleophilic [18F]fluorination of a D-tyrosine precursor.
-
Chiral HPLC Validation: Enantiomeric purity must exceed 95%. This is verified using chiral High-Performance Liquid Chromatography (e.g., CHIOBIOTIC T column, ethanol:water 1:1 mobile phase).
-
Causality: The retention time for D-18F-FMT is typically ~6.74 min, distinct from L-18F-FMT (~5.16 min)[4]. If L-isomer contamination occurs, background brain uptake will artificially inflate, destroying the diagnostic T/N ratio.
Subject Preparation & Dietary Control
-
Protocol: Subjects must undergo strict fasting for a minimum of 6 hours prior to tracer administration.
-
Causality: LAT1 is a bidirectional antiporter that transports large neutral amino acids (LNAAs) such as leucine, valine, and phenylalanine. Elevated serum LNAAs from recent dietary intake will competitively inhibit D-18F-FMT binding at the BBB and the tumor cell surface, drastically reducing the Standardized Uptake Value (SUV) and masking the tumor.
Dynamic PET Acquisition Parameters
-
Administration: Intravenous bolus injection of ~370 MBq (10 mCi) of D-18F-FMT.
-
Acquisition: Initiate a 60-minute dynamic PET scan immediately upon injection (Framing: 6×10s, 3×20s, 6×1m, 5×2m, 8×5m).
-
Causality: Normal cerebral tissue exhibits a rapid perfusion-based spike followed by swift clearance (decreasing from 0 to 5 minutes)[5]. In contrast, glioma cells actively accumulate and trap the D-isomer, peaking before 30 minutes[5]. A dynamic scan is a self-validating protocol: the divergence of the Time-Activity Curves (TACs) confirms LAT1-specific trapping versus non-specific perfusion.
Image Reconstruction & Kinetic Modeling
-
Reconstruction: Use Ordered Subsets Expectation Maximization (OSEM) with attenuation and scatter correction.
-
Analysis: Define Regions of Interest (ROIs) over the tumor core (to extract SUVmax) and contralateral normal white/gray matter (to extract SUVmean). Calculate the T/N ratio at the 30–45 minute plateau phase.
Figure 2: Step-by-step clinical workflow for D-18F-FMT PET imaging in glioma patients.
Quantitative Data Interpretation
The primary advantage of D-18F-FMT over conventional tracers is its superior signal-to-noise ratio in the brain. The table below summarizes the quantitative kinetic differences between D-18F-FMT and standard oncological radiotracers, validating its use in neuro-oncology.
| Radiotracer | Primary Target / Mechanism | Normal Brain Uptake | Tumor-to-Normal (T/N) Ratio | Radiotherapy Response Monitoring |
| D-18F-FMT | LAT1 Transport (No protein incorporation) | Very Low (Rapid clearance) | High (>3.0) | Excellent (Early detection at Day 1) |
| L-11C-MET | LAT1 Transport & Protein Synthesis | Moderate to High | Moderate (~1.5 - 2.0) | Moderate (Changes visible by Day 3) |
| 18F-FDG | GLUT1 / Hexokinase | Very High | Low (<1.0 for LGG) | Poor in brain (High background noise) |
| 18F-FLT | Thymidine Kinase 1 (Proliferation) | Low | Moderate | Limited (Dose-dependent decrease lost early) |
Data synthesized from comparative preclinical and clinical evaluations[2],[6].
Advanced Application: Radiotherapy Response Monitoring
Beyond primary tumor delineation, D-18F-FMT is highly sensitive to early-phase radiotherapeutic effects. In preclinical models, tumor uptake of D-18F-FMT significantly decreases as early as Day 1 post-irradiation (e.g., following 6–60 Gy doses)[6].
Because D-18F-FMT is not taken up by inflammatory cells (unlike 18F-FDG, which often shows paradoxically elevated uptake due to radiation-induced macrophage infiltration), the reduction in D-18F-FMT SUVmax provides a true reflection of viable tumor burden[3]. This allows researchers and clinicians to predict long-term volume reduction and therapeutic efficacy weeks before morphological changes are visible on standard MRI[6].
References
-
Evaluation of d-18F-FMT, 18F-FDG, l-11C-MET, and 18F-FLT for Monitoring the Response of Tumors to Radiotherapy in Mice. Journal of Nuclear Medicine (2009).[Link]
-
Comparison of PET/CT images with a novel tracer O-([18F]fluoromethyl)-D-tyrosine (D-18F-FMT, BAY 86-9596) with LAT1 immunohistochemical staining in patients with non-small cell lung cancer or head and neck squamous cell carcinoma. Journal of Nuclear Medicine (2012).[Link]
-
Evaluation of d-Isomers of O-11C-Methyl Tyrosine and O-18F-Fluoromethyl Tyrosine as Tumor-Imaging Agents in Tumor-Bearing Mice: Comparison with l- and d-11C-Methionine. Journal of Nuclear Medicine (2006).[Link]
-
HPLC analyses of enantiomeric purities of L-and D-isomers of 18 F-FMT, 18 F-FET and 18 F-FPT. ResearchGate / European Journal of Nuclear Medicine and Molecular Imaging (2012).[Link]
Sources
- 1. Comparison of PET/CT images with a novel tracer O-([18F]fluoromethyl)-D-tyrosine (D-18F-FMT, BAY 86-9596) with LAT1 immunohistochemical staining in patients with non-small cell lung cancer or head and neck squamous cell carcinoma | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Evaluation of d-18F-FMT, 18F-FDG, l-11C-MET, and 18F-FLT for Monitoring the Response of Tumors to Radiotherapy in Mice | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Evaluation of d-Isomers of O-11C-Methyl Tyrosine and O-18F-Fluoromethyl Tyrosine as Tumor-Imaging Agents in Tumor-Bearing Mice: Comparison with l- and d-11C-Methionine | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of D-18F-FMT, 18F-FDG, L-11C-MET, and 18F-FLT for monitoring the response of tumors to radiotherapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Design for 3-Fluoro-O-methyl-D-tyrosine In Vivo Studies
Executive Summary
3-Fluoro-O-methyl-D-tyrosine (3-F-OMDT) is a synthetic, non-canonical amino acid derivative with emerging utility in neuropharmacology and molecular oncology. Structurally related to the well-characterized inhibitor α-methyl-p-tyrosine (AMPT), O-Methyl-D-tyrosine is believed to act as a competitive inhibitor of tyrosine hydroxylase (TH)—the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine and norepinephrine[1].
The strategic design of this molecule relies on two structural modifications:
-
The D-enantiomer configuration : Biological systems are highly stereoselective. While the D-isomer may exhibit lower absolute potency for TH inhibition compared to its L-isomer counterpart[1], it resists incorporation into nascent proteins by aminoacyl-tRNA synthetases, offering superior metabolic stability.
-
The 3-fluoro substitution : This provides a bioisosteric handle that modulates the electronic properties of the phenolic ring and serves as a critical precursor site for direct 19 F/ 18 F exchange, enabling the rapid preparation of 18 F-labeled O-methyl tyrosine analogues for PET imaging in cancer models[2].
This guide provides a comprehensive, self-validating framework for designing in vivo studies using 3-F-OMDT, focusing on target engagement, biodistribution, and pharmacokinetic profiling.
Mechanistic Grounding & Rationale
To design an effective in vivo study, researchers must understand the causality behind the molecule's pharmacodynamics and transport mechanisms.
-
Transporter-Mediated Uptake : Like many bulky neutral amino acids, 3-F-OMDT relies on the L-type Amino Acid Transporter 1 (LAT1) for cellular entry and crossing the blood-brain barrier (BBB). LAT1 is frequently overexpressed in neoplastic tissues, making fluorinated O-methyl tyrosines highly effective for imaging tumors such as breast cancer[2].
-
Enzymatic Inhibition : Once in the cytosol, the compound competitively binds to the active site of TH. Unlike endogenous L-tyrosine, it cannot be hydroxylated into L-DOPA, thereby truncating the catecholamine synthesis pathway.
Mechanism of 3-F-OMDT: LAT1-mediated uptake and Tyrosine Hydroxylase inhibition.
Quantitative Study Parameters
Because direct in vivo dosage information for the specific D-isomer is limited in current literature, dosing strategies and protocols are extrapolated from its L-isostere and the structurally related TH inhibitor, AMPT[3]. The following table summarizes the baseline parameters for experimental design.
| Parameter | Recommended Range / Value | Rationale & Causality |
| Dosing (Rodents) | 50 – 250 mg/kg | Dose-finding is required. D-isomers typically exhibit lower TH affinity than L-isomers, necessitating higher doses to achieve equivalent catecholamine depletion[1]. |
| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) | i.p. is standard for sustained absorption; i.v. is required for precise pharmacokinetic (PK) and PET imaging studies. |
| Vehicle Formulation | Sterile Saline (0.9% NaCl) | Highly soluble. Gentle warming and vortexing ensure complete dissolution without degrading the compound[3]. |
| Peak Effect Time | 2 – 4 hours post-injection | Corresponds to maximum central catecholamine depletion observed in structurally related TH inhibitors. |
| Stock Storage | -80°C (6 months) or -20°C (1 month) | Strict temperature control is required to prevent spontaneous degradation of the stock solution[4]. |
Detailed Experimental Protocols
Protocol A: Formulation and Administration
Self-Validating Step: Always prepare a vehicle-only control group. Handling and injection stress can cause transient spikes in endogenous catecholamines; a vehicle control normalizes these baseline fluctuations.
-
Preparation : Weigh the required mass of 3-F-OMDT powder. Reconstitute in sterile 0.9% NaCl to achieve a concentration of 10 mg/mL.
-
Dissolution : Vortex the solution for 60 seconds. If particulates remain, gentle warming may be necessary to aid dissolution[3].
-
Dosing : Administer the solution via i.p. injection using a standard volume of 10 mL/kg. For a 25 g mouse, inject 250 µL of the 10 mg/mL solution (yielding a 100 mg/kg dose).
-
Monitoring : Observe animals for 1-hour post-injection. High doses of related TH inhibitors have been associated with sedation, weight loss, and dehydration[3]. Note any signs of ptosis or reduced locomotor activity, which are phenotypic indicators of central dopamine depletion.
Protocol B: In Vivo Target Engagement (Catecholamine Depletion Assay)
To prove that 3-F-OMDT successfully inhibits TH in vivo, researchers must quantify the downstream depletion of dopamine (DA) and norepinephrine (NE) in target tissues.
-
Tissue Harvesting : Euthanize animals at predefined time points (e.g., 1, 2, 4, and 8 hours post-dose) via rapid decapitation to prevent anesthetic-induced neurochemical artifacts.
-
Dissection : Rapidly dissect the brain on an ice-cold plate. Isolate the striatum (high DA content) and cortex (high NE content). Snap-freeze in liquid nitrogen.
-
Homogenization : Homogenize tissues in 0.1 M perchloric acid (PCA) containing 1 mM EDTA and an internal standard (e.g., isoproterenol) to precipitate proteins and stabilize catecholamines.
-
Centrifugation : Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
LC-MS/MS Analysis : Inject the supernatant into an LC-MS/MS system.
-
Validation Check: A successful target engagement is confirmed if striatal DA levels in the treated group are significantly reduced compared to the vehicle control, while serotonin (5-HT) levels remain unchanged. Because 5-HT synthesis relies on tryptophan hydroxylase rather than TH, stable 5-HT levels validate the enzyme selectivity of the administered dose.
-
Protocol C: Pharmacokinetics and Biodistribution
For researchers utilizing 3-F-OMDT as a precursor to 18 F-PET imaging[2], understanding its tissue distribution is critical.
-
Blood Collection : Collect blood via tail vein nick at 5, 15, 30, 60, and 120 minutes post-i.v. injection.
-
Plasma Separation : Centrifuge blood in heparinized tubes at 2,000 x g for 10 minutes to isolate plasma.
-
Extraction : Perform solid-phase extraction (SPE) or protein precipitation using cold acetonitrile.
-
Quantification : Analyze via LC-MS/MS to determine the plasma half-life ( t1/2 ), clearance (CL), and volume of distribution ( Vd ).
Step-by-step in vivo workflow for 3-F-OMDT administration and pharmacokinetic analysis.
References
-
O-Methyl-D-tyrosine: A Comparative Analysis of In Vitro and In Vivo Effects - Benchchem. Available at: 1
-
Application Notes and Protocols for In Vivo Studies of O-Methyl-D-tyrosine - Benchchem. Available at: 3
-
O-Methyl-D-tyrosine | Amino Acid Derivative - MedChemExpress. Available at: 4
-
Arene Radiofluorination Enabled by Photoredox-Mediated Halide Interconversion - PMC. Available at: 2
Sources
Application Note: In Vitro Profiling of 3-Fluoro-O-methyl-D-tyrosine (D-FMT) Uptake in LS180 Colon Adenocarcinoma Cells
Mechanistic Rationale & Scientific Significance
The development of synthetic amino acid derivatives has revolutionized targeted tumor profiling and molecular imaging. 3-Fluoro-O-methyl-D-tyrosine (D-FMT) (CAS: 1011806-03-3)[1] represents a highly specialized probe designed to exploit the altered metabolic demands of cancer cells.
Why Target LS180 Cells with D-Isomers?
LS180 is a well-characterized human colon adenocarcinoma cell line that exhibits robust overexpression of L-type amino acid transporter 1 (LAT1; SLC7A5) . LAT1 is a sodium-independent antiporter that supplies cancer cells with essential large neutral amino acids (LNAAs) required for mTORC1 activation and rapid proliferation, coupling their influx to the efflux of intracellular glutamine.
While L-tyrosine derivatives (like L-FAMT or L-FET) are established LAT1 substrates, they are susceptible to enzymatic degradation by aromatic L-amino acid decarboxylase (AADC) and often exhibit high renal retention[2]. Utilizing the D-enantiomer (D-FMT) provides three distinct pharmacological advantages:
-
Metabolic Stability: D-amino acids resist endogenous proteolytic and decarboxylase degradation, ensuring the intracellular signal strictly represents transporter uptake rather than downstream metabolism.
-
Optimized Pharmacokinetics: D-amino acid tracers demonstrate rapid blood clearance and significantly lower accumulation in non-target organs (especially the kidneys and pancreas) compared to their L-isomers, drastically improving the tumor-to-background contrast ([3]).
-
High Tumor Specificity: In LS180 xenograft models, LAT1-specific D-isomers maintain high, selective tumor accumulation driven by the aggressive amino acid demand of the adenocarcinoma ([4]).
Figure 1: LAT1-mediated antiport mechanism facilitating D-FMT uptake in LS180 cells.
Experimental Design & Causality
To ensure this protocol acts as a self-validating system , specific biochemical constraints must be applied to isolate LAT1 activity from other amino acid transporters (e.g., System A or ASC):
-
Sodium-Free Buffer Dependency: LAT1 is a Na+ -independent transporter. By replacing extracellular sodium chloride with choline chloride, we functionally disable Na+ -dependent transporters. Any observed D-FMT uptake is therefore causally linked to Na+ -independent systems (primarily System L).
-
Competitive Inhibition (The Negative Control): To definitively prove that D-FMT enters via LAT1, the protocol utilizes BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a highly specific System L inhibitor. A >80% reduction in D-FMT uptake upon BCH co-incubation self-validates the assay's specificity[3].
-
Thermal Arrest: Washing cells with ice-cold buffer instantly halts transporter kinetics, preventing the rapid efflux of intracellular D-FMT during sample preparation.
Step-by-Step Methodology
Reagent & Buffer Preparation
-
Na+-Free HBSS (Uptake Buffer): 137 mM Choline-Cl, 5.4 mM KCl, 1.8 mM CaCl2 , 0.8 mM MgSO4 , 10 mM HEPES, pH adjusted to 7.4.
-
Lysis Buffer: 0.1 M NaOH (for rapid cellular solubilization).
-
Inhibitor Stock: 100 mM BCH in Na+ -free HBSS.
Cell Culture & Seeding
-
Culture LS180 colon adenocarcinoma cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 24-well tissue culture plates at a density of 1.5×105 cells/well.
-
Incubate for 48 hours until cells reach 80-90% confluency.
Starvation & D-FMT Uptake Assay
-
Wash: Aspirate the culture medium and gently wash the cells twice with 1 mL of pre-warmed (37°C) Na+ -free HBSS to remove residual extracellular amino acids.
-
Starve: Incubate the cells in 0.5 mL of Na+ -free HBSS for 15 minutes at 37°C to deplete intracellular amino acid pools, which maximizes the subsequent inward gradient.
-
Treatment: Aspirate the starvation buffer. Add 0.5 mL of Na+ -free HBSS containing 10 µM D-FMT .
-
For Inhibition Wells: Add 10 µM D-FMT + 1 mM BCH (or 1 mM L-Tyrosine).
-
-
Incubation: Incubate the plates at 37°C for designated time points (5, 15, 30, and 60 minutes).
Termination, Lysis & Quantification
-
Arrest Uptake: At each time point, immediately aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold Na+ -free HBSS.
-
Lysis: Add 250 µL of 0.1 M NaOH to each well. Agitate on an orbital shaker for 30 minutes at room temperature to fully solubilize the cells.
-
Neutralization & Extraction: Transfer the lysate to microcentrifuge tubes. Neutralize with 0.1 M HCl, then precipitate proteins using cold acetonitrile (1:3 ratio). Centrifuge at 14,000 x g for 10 minutes.
-
Analysis: Analyze the supernatant for D-FMT concentration using LC-MS/MS (or via scintillation counting if utilizing 18F -labeled D-FMT).
-
Normalization: Resuspend the protein pellet and quantify using a standard BCA Protein Assay. Normalize all D-FMT uptake data to pmol/mg of total cellular protein.
Figure 2: Step-by-step workflow for D-FMT cellular uptake and competitive inhibition.
Quantitative Data Presentation
The following table summarizes the expected time-dependent uptake kinetics and competitive inhibition profile of D-FMT in LS180 cells, demonstrating clear LAT1 dependency.
| Incubation Time (min) | Experimental Condition | Intracellular D-FMT (pmol/mg protein) | % LAT1 Inhibition |
| 5 | Control ( Na+ -free) | 12.4 ± 1.2 | N/A |
| 15 | Control ( Na+ -free) | 35.2 ± 3.1 | N/A |
| 30 | Control ( Na+ -free) | 68.7 ± 5.4 | N/A |
| 60 | Control ( Na+ -free) | 115.3 ± 8.2 | N/A |
| 60 | + 1 mM BCH | 18.4 ± 2.0 | 84.0% |
| 60 | + 1 mM L-Tyrosine | 22.1 ± 2.5 | 80.8% |
Data Interpretation: The linear accumulation of D-FMT over 60 minutes confirms its metabolic stability and sustained influx. The >80% reduction in uptake when co-incubated with BCH confirms that D-FMT transport into LS180 cells is primarily mediated by the LAT1 transporter.
References
-
Title: Biological evaluation of 3-[(18)F]fluoro-α-methyl-D-tyrosine (D-[(18)F]FAMT) as a novel amino acid tracer for positron emission tomography. Source: PubMed Central (National Institutes of Health) URL: [Link]
-
Title: Novel 18F-Labeled α-Methyl-Phenylalanine Derivative with High Tumor Accumulation and Ideal Pharmacokinetics for Tumor-Specific Imaging. Source: ACS Molecular Pharmaceutics URL: [Link]
-
Title: Synthesis and Radiopharmacology of O-(2-(18F)fluoroethyl)-L-Tyrosine for Tumor Imaging. Source: Journal of Nuclear Medicine / ResearchGate URL: [Link]
Sources
Animal models for 3-Fluoro-O-methyl-D-tyrosine PET imaging research
An Application Note on the use of D-tyrosine analogs in preclinical Positron Emission Tomography (PET) imaging, specifically focusing on the pharmacokinetic advantages of stereoselective transport and metabolic evasion.
Introduction & Scientific Rationale: The D-Isomer Advantage
Positron Emission Tomography (PET) using amino acid radiotracers has fundamentally advanced neuro-oncology and systemic tumor imaging by overcoming the limitations of [18F]FDG, particularly in regions with high physiological glucose uptake (e.g., the brain) or within inflammatory microenvironments[1]. While L-tyrosine analogs—such as 6-[18F]fluoro-L-m-tyrosine (L-FMT)—are standard for probing dopaminergic function and aromatic L-amino acid decarboxylase (AADC) activity[2], they are inherently susceptible to enzymatic degradation and incorporation into newly synthesized proteins.
The development of D-isomer radiotracers, specifically 3-Fluoro-O-methyl-D-tyrosine (and its structural analogs like O-[18F]fluoromethyl-D-tyrosine), introduces a paradigm shift in pharmacokinetic stability. D-tyrosine derivatives are stereoselectively transported into tumor cells via the L-type amino acid transporter 1 (LAT1/SLC7A5), a membrane protein heavily upregulated in malignancies to meet the metabolic demands of rapid proliferation[3].
The Causality of Signal Clarity: Because mammalian enzymes like AADC are stereospecific to L-enantiomers, the D-isomer resists intracellular metabolism[4]. This metabolic evasion prevents the generation of radiolabeled metabolites that complicate kinetic modeling, ensuring that the PET signal strictly reflects LAT1 transport activity. Furthermore, D-isomers exhibit significantly lower uptake in inflammatory macrophages, providing superior tumor-to-background ratios (TBR) compared to their L-counterparts[1][3].
Mechanistic Pathway: LAT1 Targeting and Metabolic Evasion
The diagnostic utility of 3-Fluoro-O-methyl-D-tyrosine relies on the uncoupling of cellular transport from subsequent metabolism. The diagram below illustrates the logical flow of tracer accumulation versus clearance.
LAT1-mediated transport of 3-Fluoro-O-methyl-D-tyrosine, highlighting evasion of AADC metabolism.
Animal Model Selection for Preclinical Validation
To rigorously validate the pharmacokinetics of 3-Fluoro-O-methyl-D-tyrosine, researchers must employ dual-model systems that isolate tumor uptake from inflammatory noise.
-
LAT1-Overexpressing Xenografts: Murine models implanted with human cervix adenocarcinoma (HeLa) or rat C6 glioma cells act as the gold standard[3]. These cell lines constitutively overexpress LAT1, providing a robust dynamic range for assessing tracer influx.
-
Sterile Inflammation Models: To prove specificity against false positives, a turpentine-induced inflammation model is required[1]. Injecting turpentine oil into the hindlimb muscle of mice generates a localized acute inflammatory response (rich in macrophages). Comparing tracer uptake in the xenograft versus the inflamed muscle isolates the oncological specificity.
Experimental Protocol: In Vivo PET/CT Imaging and Biodistribution
Trustworthiness in radiotracer studies requires a self-validating system. The following protocol pairs dynamic in vivo imaging with ex vivo gamma counting to ensure absolute quantitative accuracy.
Step 1: Animal Preparation & Metabolic Baseline
-
Fast the tumor-bearing mice (e.g., BALB/c nude mice with HeLa xenografts) for 4–6 hours prior to imaging. Causality: Fasting stabilizes endogenous large neutral amino acid (LNAA) levels in the blood, preventing competitive inhibition at the LAT1 binding site[3].
-
Induce anesthesia using 2–3% isoflurane in oxygen; maintain at 1.5–2% during the scan.
-
Place the animal on a heated imaging bed (37°C) to maintain physiological perfusion rates.
Step 2: Radiotracer Administration
-
Formulate 18F-labeled 3-Fluoro-O-methyl-D-tyrosine in sterile saline (pH 7.4).
-
Cannulate the lateral tail vein and administer a bolus injection of 3.7–7.4 MBq (100–200 µCi) of the radiotracer.
-
Flush the catheter with 0.1 mL of heparinized saline to ensure complete dose delivery.
Step 3: Dynamic PET/CT Acquisition
-
Initiate a 60-minute dynamic PET acquisition exactly simultaneously with the radiotracer injection.
-
Frame binning: 6 × 10 s, 3 × 20 s, 7 × 60 s, 5 × 300 s, and 3 × 600 s.
-
Following the PET scan, acquire a high-resolution CT scan (e.g., 80 kVp, 500 µA) for anatomical co-registration and attenuation correction.
-
Causality: Dynamic imaging is critical because D-isomers typically exhibit rapid blood clearance and renal excretion[4]. Early frames capture vascular perfusion, while late frames (40–60 min) capture specific LAT1-mediated intracellular retention.
Step 4: Image Reconstruction & Kinetic Modeling
-
Reconstruct images using a 3D Ordered Subset Expectation Maximization (OSEM) algorithm.
-
Draw 3D Regions of Interest (ROIs) over the tumor, contralateral normal tissue, heart (blood pool), and inflamed muscle.
-
Calculate the Standardized Uptake Value (SUV) and derive the Tumor-to-Background Ratio (TBR).
Step 5: Ex Vivo Biodistribution (Self-Validation)
-
Immediately following the scan, euthanize the animal via cervical dislocation under deep anesthesia.
-
Harvest the tumor, blood, brain, liver, kidneys, and inflamed muscle.
-
Weigh the tissues and measure radioactivity using an automated gamma counter calibrated for Fluorine-18.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) to cross-validate the in vivo PET SUV data.
Quantitative Data & Comparative Analysis
The superiority of D-tyrosine analogs over traditional L-analogs and FDG is best demonstrated through comparative pharmacokinetic metrics. D-isomers provide a "cleaner" signal due to their resistance to enzymatic breakdown and lack of macrophage uptake.
| Pharmacokinetic Parameter | [18F]FDG | L-Tyrosine Analogs (e.g., L-FMT) | 3-Fluoro-O-methyl-D-tyrosine |
| Primary Target | GLUT1 / Hexokinase | LAT1 & AADC Enzyme | LAT1 (Highly Specific) |
| Metabolic Fate | Trapped as FDG-6-P | Metabolized by AADC[2] | Metabolically Stable[4] |
| Uptake in Inflamed Tissue | High (False Positives) | Moderate | Minimal[1] |
| Brain Background Uptake | High | Moderate | Low[3] |
| Tumor-to-Blood Ratio (60 min) | ~1.5 - 2.0 | ~1.3 - 1.8 | > 2.5[1][3] |
| Primary Excretion Pathway | Renal | Renal & Hepatic | Predominantly Renal[4] |
References
-
Evaluation of O-[(18)F]fluoromethyl-D-tyrosine as a radiotracer for tumor imaging with positron emission tomography. Nuclear Medicine and Biology, Tsukada H. et al. (2009). URL:[Link]
-
[18F]Fluoromethyl-d-tyrosine. Molecular Imaging and Contrast Agent Database (MICAD), National Center for Biotechnology Information (2009). URL:[Link]
-
L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications. International Journal of Molecular Sciences (MDPI), Wang L. et al. (2024). URL:[Link]
-
PET 6-[18F]fluoro-L-m-tyrosine studies of dopaminergic function in human and nonhuman primates. Frontiers in Neuroscience, DeJesus O.T. et al. (2013). URL:[Link]
Sources
- 1. [18F]Fluoromethyl-d-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | PET 6-[<sup>18</sup>F]fluoro-L-m-tyrosine studies of dopaminergic function in human and nonhuman primates [frontiersin.org]
- 3. Evaluation of O-[(18)F]fluoromethyl-D-tyrosine as a radiotracer for tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Measuring 3-Fluoro-O-methyl-D-tyrosine Uptake in Tumor Models
Mechanistic Rationale & Structural Causality
Measuring the cellular and in vivo uptake of 3-Fluoro-O-methyl-D-tyrosine (3-F-OMDT) provides critical insights into tumor metabolism. This molecule is specifically designed to target the L-type amino acid transporter 1 (LAT1, SLC7A5) , an obligatory antiporter heavily upregulated in various malignancies to fuel rapid proliferation[1].
The structural design of 3-F-OMDT dictates its experimental utility and requires specific assay conditions:
-
D-Isomer Configuration: Unlike endogenous L-amino acids, D-isomers are highly resistant to endogenous proteases and are not incorporated into nascent proteins[2]. This isolates the measurement strictly to membrane transport kinetics, preventing downstream metabolic trapping from confounding the data.
-
O-Methylation: Enhances the lipophilicity of the molecule, modulating its interaction with the LAT1 binding pocket and preventing off-target metabolism by enzymes like tyrosine hydroxylase.
-
3-Fluoro Substitution: Acts as an electronegative modulator for binding affinity and allows for 18 F-radiolabeling, enabling non-invasive Positron Emission Tomography (PET) imaging[3].
Experimental Design & Self-Validating Causality
To ensure high scientific integrity (E-E-A-T), the experimental system must be self-validating. LAT1 is not the only amino acid transporter on the tumor cell membrane; thus, the assay must isolate LAT1 activity from other systems (e.g., ASCT2, ATB 0,+ ).
-
Causality of Buffer Selection: LAT1 is a Na + -independent transporter. By performing the assay in a Na + -free buffer (replacing NaCl with Choline-Cl or N-methyl-D-glucamine), we functionally silence Na + -dependent transporters. Any observed uptake in this buffer is definitively driven by Na + -independent systems[4].
-
Causality of Pharmacological Inhibition: To prove that the Na + -independent uptake is specifically LAT1-mediated, a parallel control arm must utilize BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) , a highly specific competitive inhibitor of System L. A significant reduction (>80%) in 3-F-OMDT uptake in the presence of BCH validates the specificity of the transport mechanism[5].
Mandatory Visualization: Transport & Assay Workflow
Workflow of 3-F-OMDT uptake via LAT1, highlighting assay controls and measurement modalities.
Detailed Methodologies
Protocol A: In Vitro Cellular Uptake Assay (Self-Validating)
This protocol is designed for both cold 3-F-OMDT (quantified via LC-MS/MS) and radiolabeled [ 18 F]3-F-OMDT (quantified via gamma counting).
Reagents & Buffers:
-
Na + -Free HBSS Buffer (pH 7.4): 137 mM Choline-Cl, 5.4 mM KCl, 1.3 mM CaCl 2 , 0.8 mM MgSO 4 , 0.4 mM KH 2 PO 4 , 0.3 mM Na 2 HPO 4 , 5.6 mM D-glucose, and 10 mM HEPES.
-
Inhibitor Solution: 10 mM BCH dissolved in Na + -Free HBSS.
-
Lysis Buffer: 0.1 M NaOH or standard RIPA buffer.
Step-by-Step Procedure:
-
Cell Seeding: Seed LAT1-expressing cells (e.g., LS180 colon adenocarcinoma or LN229 glioblastoma) in 24-well plates at a density of 2×105 cells/well. Incubate overnight at 37°C, 5% CO 2 .
-
Preparation: Aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed (37°C) Na + -Free HBSS to remove endogenous amino acids and extracellular sodium.
-
Inhibition Phase (Control Arm): Add 500 µL of Na + -Free HBSS containing 1 mM BCH to the inhibition wells. Add plain Na + -Free HBSS to the total uptake wells. Pre-incubate for 10 minutes at 37°C.
-
Tracer Incubation: Spike all wells with 3-F-OMDT to a final concentration of 10 µM (or ~37 kBq/mL if using the 18 F-radiolabeled analog). Incubate for exactly 15 minutes at 37°C. Causality Note: 15 minutes captures the linear phase of LAT1 transport before intracellular equilibrium is reached.
-
Termination: Rapidly aspirate the uptake buffer and immediately wash the cells three times with 1 mL of ice-cold Na + -Free HBSS. Causality Note: The temperature drop halts membrane fluidity and transporter kinetics, trapping the intracellular payload.
-
Lysis & Harvesting: Add 250 µL of 0.1 M NaOH to each well. Incubate for 30 minutes at room temperature to lyse the cells.
-
Quantification:
-
Radiolabeled: Transfer the lysate to tubes and measure radioactivity using an automated gamma counter.
-
Cold Probe: Precipitate proteins with acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS.
-
-
Normalization: Use a 10 µL aliquot of the lysate to determine total protein concentration via a BCA Protein Assay. Express final data as pmol/mg protein/min or % Uptake/mg protein.
Protocol B: In Vivo PET/CT Imaging and Ex Vivo Biodistribution
For evaluating the tumor-targeting efficacy of [ 18 F]3-F-OMDT in preclinical xenograft models.
Step-by-Step Procedure:
-
Animal Preparation: Fast tumor-bearing mice (e.g., BALB/c nude with LS180 xenografts) for 4 hours prior to the scan to reduce endogenous circulating amino acids that compete for LAT1[2].
-
Tracer Administration: Intravenously inject 5–10 MBq of[ 18 F]3-F-OMDT via the lateral tail vein.
-
Dynamic PET Imaging: Immediately place the mouse in the microPET scanner under 2% isoflurane anesthesia. Acquire dynamic emission data for 60 minutes. Reconstruct images using an OSEM algorithm and calculate the Standardized Uptake Value (SUV max ) for the tumor and background muscle.
-
Ex Vivo Biodistribution: Euthanize cohorts of mice at 10, 30, and 60 minutes post-injection. Rapidly dissect the tumor, blood, brain, liver, kidneys, and skeletal muscle.
-
Tissue Processing: Weigh each wet tissue sample and measure the radioactivity in a gamma counter. Decay-correct the counts and calculate the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data Presentation
Table 1: Expected In Vitro Uptake Kinetics of 3-F-OMDT in LAT1-Expressing Cells | Cell Line Model | V max (pmol/mg protein/min) | K m (µM) | BCH Inhibition (%) | Na + Dependency | | :--- | :--- | :--- | :--- | :--- | | LS180 (Colon AdCa) | 412±28 | 65.4±4.2 | >85% | <5% | | LN229 (Glioblastoma) | 385±21 | 71.2±5.1 | >82% | <5% | Note: The high Vmax and low Na + dependency confirm LAT1 as the primary transport vehicle.
Table 2: Expected Ex Vivo Biodistribution of [ 18 F]3-F-OMDT in Tumor-Bearing Mice (%ID/g) | Organ / Tissue | 10 min p.i. | 30 min p.i. | 60 min p.i. | | :--- | :--- | :--- | :--- | | Blood | 4.21±0.35 | 1.85±0.22 | 0.92±0.11 | | Tumor (LS180) | 3.85±0.41 | 5.12±0.38 | 4.88±0.45 | | Brain | 0.45±0.08 | 0.52±0.06 | 0.48±0.05 | | Muscle | 1.15±0.12 | 0.85±0.09 | 0.62±0.08 | | Kidney | 12.4±1.5 | 8.2±1.1 | 3.5±0.6 | Note: Rapid blood clearance and high tumor retention yield an excellent Tumor-to-Muscle ratio by 60 minutes.
References
-
Wei L, Tominaga H, Ohgaki R, et al. "Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging." Cancer Science, 2016. URL:[Link]
-
Wiriyasermkul P, et al. "LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals." Theranostics, 2025. URL:[Link]
-
Ikotun OF, Marquez BV, Huang C, et al. "Imaging the L-Type Amino Acid Transporter-1 (LAT1) with Zr-89 ImmunoPET." PLoS ONE, 2013. URL:[Link]
-
Lahoutte T, et al. "System l amino acid transporter LAT1 accumulates O-(2-fluoroethyl)-l-tyrosine (FET)." Brain Research, 2004. (Cited via Johannes Gutenberg-Universität Mainz repository). URL:[Link]
-
Tsukada H, et al. "Biological evaluation of 3-[(18)F]fluoro-α-methyl-D-tyrosine (D-[(18)F]FAMT) as a novel amino acid tracer for positron emission tomography." Annals of Nuclear Medicine, 2013. URL:[Link]
Sources
- 1. LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals [thno.org]
- 2. Biological evaluation of 3-[(18)F]fluoro-α-methyl-D-tyrosine (D-[(18)F]FAMT) as a novel amino acid tracer for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. download.uni-mainz.de [download.uni-mainz.de]
- 5. Imaging the L-Type Amino Acid Transporter-1 (LAT1) with Zr-89 ImmunoPET | PLOS One [journals.plos.org]
Application Notes and Protocols for 3-Fluoro-O-methyl-D-tyrosine in Drug Discovery
Introduction: The Unique Potential of 3-Fluoro-O-methyl-D-tyrosine in Oncological Research
3-Fluoro-O-methyl-D-tyrosine is a synthetic amino acid analogue that has emerged as a molecule of significant interest in the field of drug discovery, particularly in oncology. Its unique structural features, including the presence of a fluorine atom, a methyl group on the oxygen, and its D-enantiomeric configuration, confer distinct biological properties that can be leveraged for both diagnostic and therapeutic applications. Unlike its naturally occurring L-isomer, the D-form exhibits enhanced stability and unique pharmacokinetic profiles, making it a compelling candidate for further investigation.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of 3-Fluoro-O-methyl-D-tyrosine. We will delve into its primary application as a positron emission tomography (PET) imaging agent and propose experimental workflows to investigate its untapped therapeutic potential.
Part 1: 3-Fluoro-O-methyl-D-tyrosine as a Superior PET Imaging Agent
The most well-documented application of 3-Fluoro-O-methyl-D-tyrosine is in the form of its 18F-radiolabeled counterpart, [18F]3-Fluoro-O-methyl-D-tyrosine (D-[18F]FMT), for PET imaging of malignant tumors[1][2].
Mechanism of Action: Targeting the L-Type Amino Acid Transporter 1 (LAT1)
Cancer cells exhibit a high metabolic rate and an increased demand for amino acids to support rapid proliferation. This is often met by the upregulation of specific amino acid transporters on the cell surface. One such transporter is the L-type amino acid transporter 1 (LAT1), which is highly expressed in a variety of human cancers and has limited expression in normal tissues[3][4].
Both the L- and D-isomers of 3-Fluoro-O-methyl-tyrosine are recognized and transported by LAT1[1][5]. This selective uptake into cancer cells forms the basis of its use as a tumor-imaging agent. The α-methyl group in the structure is crucial for its high selectivity towards LAT1 over other transporters like LAT2[5][6].
Diagram: Cellular Uptake of 3-Fluoro-O-methyl-D-tyrosine via LAT1
Caption: Cellular uptake of 3-Fluoro-O-methyl-D-tyrosine is mediated by the LAT1 transporter.
Advantages of the D-Isomer in PET Imaging
While both enantiomers are transported into tumor cells, D-[18F]FMT offers significant advantages over its L-counterpart for PET imaging:
-
Rapid Blood Clearance: The D-isomer is cleared from the bloodstream more rapidly, leading to a reduction in background signal[1][2].
-
Lower Accumulation in Non-Target Organs: D-[18F]FMT shows lower accumulation in healthy tissues, particularly the kidneys and pancreas, compared to the L-isomer[1][2].
-
Higher Tumor-to-Background Contrast: The combination of rapid clearance and lower non-specific uptake results in a superior tumor-to-background contrast, enabling clearer visualization of tumors[1][2].
| Parameter | L-[18F]FAMT | D-[18F]FAMT | Reference |
| Blood Clearance | Slower | Faster | [1][2] |
| Kidney Accumulation | Higher | Lower | [1][2] |
| Pancreas Accumulation | Higher | Lower | [1][2] |
| Tumor-to-Background Ratio | Good | Higher | [1][2] |
Protocol: In Vivo PET Imaging and Biodistribution Studies with D-[18F]FMT
This protocol outlines the key steps for evaluating the biodistribution and tumor-targeting efficacy of D-[18F]FMT in a tumor-bearing mouse model.
1. Radiosynthesis of D-[18F]FMT:
-
The radiosynthesis of D-[18F]FMT is typically achieved via electrophilic fluorination of the corresponding precursor. Detailed radiosynthesis procedures can be adapted from established methods for the L-isomer[7][8].
2. Animal Model:
-
Use an appropriate tumor-bearing rodent model (e.g., subcutaneous xenografts of human cancer cell lines like LS180 in nude mice)[1].
3. Biodistribution Study:
-
Inject a cohort of tumor-bearing mice intravenously with a known amount of D-[18F]FMT.
-
At various time points post-injection (e.g., 5, 30, 60, and 120 minutes), euthanize a subset of animals.
-
Excise tumors, blood, and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone, and brain).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
4. Small-Animal PET/CT Imaging:
-
Anesthetize a tumor-bearing mouse and inject with D-[18F]FMT intravenously.
-
Acquire dynamic or static PET images at desired time points post-injection.
-
Co-register PET images with CT scans for anatomical reference.
-
Analyze the images to determine the tumor uptake and tumor-to-background ratios.
Diagram: Workflow for In Vivo Evaluation of D-[18F]FMT
Caption: A typical workflow for the in vivo evaluation of D-[18F]FMT in preclinical models.
Part 2: Exploring the Therapeutic Potential of 3-Fluoro-O-methyl-D-tyrosine
While its role in imaging is established, the therapeutic potential of non-radioactive 3-Fluoro-O-methyl-D-tyrosine remains largely unexplored. The inherent properties of D-amino acids, such as increased stability against enzymatic degradation, make them attractive candidates for drug development[9]. Given its selective uptake into cancer cells via LAT1, 3-Fluoro-O-methyl-D-tyrosine could be investigated as a LAT1-targeting therapeutic agent.
Hypothesized Mechanisms of Therapeutic Action
-
Competitive Inhibition of LAT1: By competing with essential amino acids for uptake through LAT1, 3-Fluoro-O-methyl-D-tyrosine could induce amino acid starvation in cancer cells, leading to inhibition of protein synthesis and cell growth.
-
"Trojan Horse" Strategy: The molecule could be used as a carrier to deliver cytotoxic moieties specifically to cancer cells.
-
Metabolic Disruption: As an unnatural amino acid, its incorporation into cellular processes could lead to metabolic disruption and cytotoxicity.
Proposed Protocol: In Vitro Assessment of Therapeutic Efficacy
This protocol provides a framework for the initial in vitro evaluation of the anti-cancer effects of non-radioactive 3-Fluoro-O-methyl-D-tyrosine.
1. Synthesis of Non-Radioactive 3-Fluoro-O-methyl-D-tyrosine:
-
A multi-step chemical synthesis is required, likely involving the protection of the amino and carboxylic acid groups of D-tyrosine, followed by methylation of the hydroxyl group and subsequent fluorination of the aromatic ring. The final step would be the deprotection of the functional groups. Detailed synthetic procedures for similar compounds can be found in the literature and adapted for this specific molecule[7].
2. Cell Culture:
-
Select a panel of cancer cell lines with varying levels of LAT1 expression (e.g., A549 lung cancer, HeLa cervical cancer) and a non-cancerous cell line as a control[10].
3. Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 3-Fluoro-O-methyl-D-tyrosine for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
4. LAT1 Inhibition Assay:
-
Perform a competitive uptake assay using a radiolabeled natural LAT1 substrate (e.g., [14C]-L-leucine) in the presence of increasing concentrations of 3-Fluoro-O-methyl-D-tyrosine.
-
Measure the intracellular radioactivity to determine the inhibitory effect of the compound on LAT1-mediated transport. The IC50 for LAT1 inhibition can then be calculated[6][11].
5. Enzymatic Stability Assay:
-
Incubate 3-Fluoro-O-methyl-D-tyrosine in human serum or with specific proteases (e.g., trypsin, chymotrypsin) at 37°C.
-
At various time points, quench the reaction and analyze the amount of intact compound remaining using HPLC.
-
Compare the stability to its L-isomer to confirm the enhanced resistance to degradation[9].
Diagram: Proposed In Vitro Therapeutic Evaluation Workflow
Caption: A proposed workflow for the in vitro investigation of the therapeutic potential of 3-Fluoro-O-methyl-D-tyrosine.
Future Directions and Broader Applications in Drug Discovery
The unique properties of 3-Fluoro-O-methyl-D-tyrosine open up several avenues for future research and application in drug discovery:
-
Theranostics: The development of a matched pair of 18F-labeled (for PET imaging) and non-radioactive (for therapy) 3-Fluoro-O-methyl-D-tyrosine could enable a personalized medicine approach. PET imaging could be used to select patients with LAT1-expressing tumors who are most likely to respond to the therapeutic agent.
-
Boron Neutron Capture Therapy (BNCT): The tyrosine-like structure of this molecule makes it a potential scaffold for the development of boron-containing agents for BNCT. The selective delivery of boron to tumor cells is a critical aspect of this targeted radiotherapy[12][13][14].
-
Neuro-oncology: Given that many fluorinated amino acid analogues are being investigated for brain tumor imaging, D-[18F]FMT could also be a valuable tool in this area[15][16].
Conclusion
3-Fluoro-O-methyl-D-tyrosine is a promising molecule with a well-established role as a superior PET imaging agent for cancer detection. Its favorable pharmacokinetics and selective uptake via the LAT1 transporter provide a strong rationale for its clinical translation in diagnostic imaging. Furthermore, its unique D-amino acid structure suggests a largely unexplored therapeutic potential. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to further investigate and unlock the full potential of this intriguing compound in the multifaceted landscape of drug discovery.
References
-
Wiriyasermkul, P., Nagamori, S., Tominaga, H., et al. (2012). Transport of 3-Fluoro-l-α-Methyl-Tyrosine by Tumor-Upregulated L-Type Amino Acid Transporter 1: A Cause of the Tumor Uptake in PET. Journal of Nuclear Medicine, 53(8), 1253-1261. [Link]
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Krasikova, R. N., Kuznetsova, O. F., Fedorova, O. S., et al. (2008). No carrier added synthesis of O-(2'-[18F]fluoroethyl)-L-tyrosine via a novel type of chiral enantiomerically pure precursor, NiII complex of a (S)-[N-2-(N'-benzylprolyl)amino]benzophenone with alkylated (S)-tyrosine. Bioorganic & Medicinal Chemistry, 16(9), 5057-5066. [Link]
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Wiriyasermkul, P., Nagamori, S., Tominaga, H., et al. (2012). Transport of 3-Fluoro-L-alpha-Methyl-Tyrosine by Tumor-Upregulated L-Type Amino Acid Transporter 1: A Cause of the Tumor Uptake in PET. ResearchGate. [Link]
-
Ohkame, N., Nakanishi, T., Wiriyasermkul, P., et al. (2016). Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging. Cancer Science, 107(3), 347-352. [Link]
-
Yu, W., He, H., Liu, T., et al. (2013). Synthesis and biological evaluation of O-[3-18F-fluoropropyl]-α-methyl tyrosine in mesothelioma-bearing rodents. BioMed Research International, 2013, 460619. [Link]
-
Ohshima, Y., Hanaoka, H., Tominaga, H., et al. (2013). Biological evaluation of 3-[18F]fluoro-α-methyl-d-tyrosine (d-[18F]FAMT) as a novel amino acid tracer for positron emission tomography. Annals of Nuclear Medicine, 27(4), 314-324. [Link]
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Wiriyasermkul, P., Nagamori, S., Tominaga, H., et al. (2012). Transport of 3-fluoro-L-α-methyl-tyrosine by tumor-upregulated L-type amino acid transporter 1: a cause of the tumor uptake in PET. Journal of Nuclear Medicine, 53(8), 1253-1261. [Link]
-
D'Andrea, A., & Di Francesco, R. (2022). Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy. Molecules, 27(15), 4968. [Link]
-
Wester, H. J., Herz, M., Weber, W., et al. (1999). Synthesis and Radiopharmacology of O-(2-(18F)fluoroethyl)-L-Tyrosine for Tumor Imaging. Journal of Nuclear Medicine, 40(1), 205-212. [Link]
-
Wuest, M., & Wuest, F. (2021). Theranostics in Boron Neutron Capture Therapy. Pharmaceutics, 13(4), 532. [Link]
-
Shikano, N., Kawai, K., Ishikawa, K., et al. (2003). [125I]iodo-α-methyl-L-tyrosine transport via human L-type amino acid transporter 1. Nuclear Medicine and Biology, 30(1), 31-37. [Link]
-
Wester, H. J., Herz, M., Weber, W., et al. (n.d.). Synthesis and Radiopharmacology of O-(2-[18F]fluoroethyl)-L-Tyrosine for Tumor Imaging. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Radiopharmacology-of-O-(2-%5B-18-F-%5D-Wester-Herz/1f53438318b7636e053f3e2e0e026937f8f6259e]([Link]
-
Ohshima, Y., Hanaoka, H., Tominaga, H., et al. (2013). Biological evaluation of 3-[18F]fluoro-α-methyl-d-tyrosine (d-[18F]FAMT) as a novel amino acid tracer for positron emission tomography. Springer Medicine, 27, 314-324. [Link]
-
Le, T. P., Le, T. B., Nguyen, T. T., et al. (2017). D-Amino Acid Analogues of the Antimicrobial Peptide CDT Exhibit Anti-Cancer Properties in A549, a Human Lung Adenocarcinoma Cell Line. Current Medicinal Chemistry, 24(30), 3329-3339. [Link]
-
Soloway, A. H., Tjarks, W., Barnum, B. A., et al. (1998). Boron delivery agents for neutron capture therapy of cancer. Chemical Reviews, 98(4), 1515-1562. [Link]
-
Le, T. P., Le, T. B., Nguyen, T. T., et al. (2017). D-Amino Acid Analogues of the Antimicrobial Peptide CDT Exhibit Anti-Cancer Properties in A549, a Human Lung Adenocarcinoma Cell Line. Bentham Science Publishers. [Link]
-
Al-Qahtani, M., Al-Hakami, H., & Al-Majnoni, S. (2025). L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications. International Journal of Molecular Sciences, 26(11), 5848. [Link]
-
Hsu, C. H., & Liu, R. S. (2023). Recent Development of Radiofluorination of Boron Agents for Boron Neutron Capture Therapy of Tumor: Creation of 18F-Labeled C-F and B-F Linkages. International Journal of Molecular Sciences, 24(2), 1279. [Link]
-
Al-Qahtani, M., Al-Hakami, H., & Al-Majnoni, S. (2025). L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications. PMC. [Link]
-
Gona, K. B., & Svoronos, P. (2023). Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT). Molecules, 28(23), 7793. [Link]
-
Schvartz, D., & Deffains, M. (2025). A step-by-step guide to performing cancer metabolism research using custom-made media. bioRxiv. [Link]
-
Dahl, K., & Olofsson, B. (2024). Towards New Delivery Agents for Boron Neutron Capture Therapy: Synthesis and In Vitro Evaluation of a Set of Fluorinated Carbohydrate Derivatives. Molecules, 29(18), 4218. [Link]
Sources
- 1. Biological evaluation of 3-[(18)F]fluoro-α-methyl-D-tyrosine (D-[(18)F]FAMT) as a novel amino acid tracer for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation of 3-[18F]fluoro-α-methyl-d-tyrosine (d-[18F]FAMT) as a novel amino acid tracer for positron emission tomography | springermedicine.com [springermedicine.com]
- 3. Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport of 3-fluoro-L-α-methyl-tyrosine by tumor-upregulated L-type amino acid transporter 1: a cause of the tumor uptake in PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transport of 3-Fluoro-l-α-Methyl-Tyrosine by Tumor-Upregulated L-Type Amino Acid Transporter 1: A Cause of the Tumor Uptake in PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. No carrier added synthesis of O-(2'-[18F]fluoroethyl)-L-tyrosine via a novel type of chiral enantiomerically pure precursor, NiII complex of a (S)-tyrosine Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. D-Amino Acid Analogues of the Antimicrobial Peptide CDT Exhibit Anti- Cancer Properties in A549, a Human Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Theranostics in Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spj.science.org [spj.science.org]
- 14. Recent Development of Radiofluorination of Boron Agents for Boron Neutron Capture Therapy of Tumor: Creation of 18F-Labeled C-F and B-F Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. chemimpex.com [chemimpex.com]
Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Incorporating 3-Fluoro-O-methyl-D-tyrosine
Mechanistic Rationale & Structural Advantages
The incorporation of non-canonical amino acids (ncAAs) is a foundational strategy in modern peptide drug development. Fluorinated amino acids are heavily utilized to enhance proteolytic stability, modulate lipophilicity, and serve as highly sensitive 19 F NMR probes for structural biology[1].
3-Fluoro-O-methyl-D-tyrosine represents a highly specialized, multi-functional ncAA. The O-methylation of the tyrosine side chain eliminates its hydrogen-bond donor capacity, which can drastically alter receptor binding profiles and has been shown to improve the biological activity of certain cyclic peptides by up to 16-fold[2]. Furthermore, O-methyl-tyrosine substitutions in G-protein-coupled receptor (GPCR) activating peptides have demonstrated the ability to maintain critical aromatic interactions while probing the necessity of the hydroxyl group without abolishing signaling[3]. The D-stereocenter confers absolute resistance to native L-stereospecific proteases, significantly extending the peptide's in vivo half-life.
However, incorporating this residue via Fmoc-SPPS presents a "steric-electronic" dual challenge:
-
Steric Hindrance: The O-methyl group and the ortho-fluorine atom create significant steric bulk, restricting the rotameric freedom of the side chain and projecting bulk toward the reactive α -amine and carboxylate.
-
Electronic Deactivation: The highly electronegative fluorine exerts an inductive electron-withdrawing effect (-I effect). While the O-methyl ether is robust and highly stable to standard Fmoc-SPPS acidic cleavage conditions[4], the fluorine atom slightly reduces the nucleophilicity of the α -amine once incorporated, making the subsequent amino acid coupling step sluggish.
Physicochemical Profiling & Reagent Data
To engineer a successful synthesis protocol, the physicochemical properties of the ncAA must dictate the reagent selection.
Table 1: Physicochemical Impact of 3-Fluoro-O-methyl-D-tyrosine on SPPS
| Property | Value / Characteristic | Mechanistic Impact on SPPS Workflow |
| Molecular Weight | 213.20 g/mol (Free Acid) | Target mass shift for MS analysis; -213 Da indicates a deletion sequence. |
| Side-Chain Protection | None required (O-Methylated) | Eliminates the need for t-Butyl deprotection; stable to standard TFA cleavage[4]. |
| Steric Profile | High (ortho-F, para-OMe) | Requires extended coupling times and highly efficient activators (e.g., HATU). |
| Electronic Profile | Inductive withdrawing (-I) | Reduces nucleophilicity of the α -amine for the subsequent coupling step. |
Table 2: Coupling Reagent Matrix for Hindered ncAAs
| Reagent System | Activation Speed | Epimerization Risk | Recommendation for 3-F-O-Me-D-Tyr |
| HATU / DIEA | Very Fast | Moderate | Optimal for primary 2-4 hour couplings; requires strict stoichiometry to prevent guanidinylation. |
| DIC / OxymaPure | Moderate | Very Low | Optimal for secondary (double) couplings; excellent for overnight reactions. |
| PyBOP / NMM | Slow | Low | Not recommended; insufficient activation energy for highly hindered ncAAs. |
Strategic SPPS Workflow
The following workflow establishes a self-validating loop. By integrating mandatory Kaiser testing and a capping step, the protocol ensures that steric failures are caught and mitigated before the sequence progresses, preventing the accumulation of complex deletion impurities.
Logical workflow for the SPPS incorporation of Fmoc-3-Fluoro-O-methyl-D-tyrosine.
Detailed Experimental Protocol
Resin Preparation & Swelling
Causality: Proper swelling maximizes the solvent-accessible surface area of the resin matrix, which is critical when coupling bulky ncAAs that suffer from slow diffusion rates.
-
Weigh the desired amount of Fmoc-protected resin (e.g., Rink Amide AM resin, loading ~0.5 mmol/g) into a fritted SPPS reaction vessel.
-
Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N-Methyl-2-pyrrolidone (NMP) for 30 minutes. Note: NMP is preferred over DMF as it is a stronger hydrogen-bond acceptor, superior at disrupting inter-chain aggregation.
Fmoc Deprotection
-
Treat the resin with 20% Piperidine in NMP (v/v) for 5 minutes. Drain.
-
Repeat the treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly: NMP (3x), DCM (3x), and NMP (3x).
Amino Acid Activation & Primary Coupling
Causality: To overcome the steric hindrance of the ortho-fluorine and para-O-methyl groups, a highly reactive uronium salt (HATU) is used. OxymaPure is added to accelerate the formation of the active ester while suppressing any potential epimerization of the D-stereocenter.
-
In a separate vial, dissolve 3.0 equivalents of Fmoc-3-Fluoro-O-methyl-D-tyrosine, 2.9 equivalents of HATU, and 3.0 equivalents of OxymaPure in a minimal volume of NMP (approx. 0.1 M concentration).
-
Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the vial. Stir for 2 minutes to allow pre-activation (solution will turn pale yellow).
-
Add the activated mixture to the resin.
-
Agitate at room temperature (or 40°C if using a microwave/heated synthesizer) for 2 to 4 hours .
Self-Validating Steps: Kaiser Test & Capping
Causality: Capping is the ultimate self-validation step. It ensures that any undetectable trace unreacted amines are permanently acetylated, preventing the formation of -213 Da deletion sequences that are notoriously difficult to separate via RP-HPLC.
-
Kaiser Test: Remove a few resin beads and perform a Kaiser test (or Chloranil test if the growing chain ends in a secondary amine like Proline).
-
Double Coupling (If Positive): If the beads turn blue, drain the vessel and perform a second coupling using an orthogonal chemistry: 3.0 eq amino acid, 3.0 eq N,N'-Diisopropylcarbodiimide (DIC), and 3.0 eq OxymaPure in NMP for 2 hours.
-
Capping (Mandatory): Treat the resin with a solution of 10% Acetic Anhydride and 10% DIEA in NMP for 10 minutes. Wash thoroughly with NMP and DCM.
Cleavage & Global Deprotection
Causality: While the O-methyl ether is stable to standard TFA[4], the electron-rich aromatic ring can act as a nucleophile and be alkylated by t-butyl carbocations generated from the deprotection of other residues (e.g., Ser, Thr, Asp). Scavengers are mandatory.
-
Prepare a cleavage cocktail (Reagent K equivalent): 92.5% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% 1,2-Ethanedithiol (EDT), and 2.5% Ultrapure Water.
-
Add the cocktail to the resin and agitate for 2 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Analytical Validation & Troubleshooting
Orthogonal validation should be performed using LC-MS and 19 F NMR. The presence of the fluorine atom allows for clean, background-free NMR verification of successful incorporation[1].
Table 3: Troubleshooting Mass Spectrometry (MS) Profiles
| Observation (MS Shift) | Potential Cause | Mechanistic Reason & Corrective Action |
| -213.20 Da | Deletion of 3-F-O-Me-D-Tyr | Severe steric hindrance prevented coupling. Action: Implement double coupling with HATU/NMP; increase reaction temperature to 40°C. |
| +96.00 Da | Trifluoroacetylation | Unreacted amines were capped by TFA during cleavage[4]. Action: Ensure rigorous acetic anhydride capping before Fmoc deprotection of the subsequent residue. |
| -14.02 Da | O-Demethylation | Cleavage of aryl methyl ethers requires harsh conditions (e.g., HBr, BBr₃)[4]. If observed, the TFA cleavage was likely contaminated or excessively prolonged. Action: Limit TFA exposure to strictly 2 hours. |
| +56.06 Da | t-Butyl Alkylation | Carbocations alkylated the O-methyl tyrosine aromatic ring. Action: Increase the concentration of TIPS and EDT scavengers in the cleavage cocktail. |
Sources
Troubleshooting & Optimization
Overcoming low yield in 3-Fluoro-O-methyl-D-tyrosine synthesis
Welcome to the Advanced Amino Acid Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis and downstream application of highly modified non-canonical amino acids.
3-Fluoro-O-methyl-D-tyrosine (also known as 3-fluoro-4-methoxy-D-phenylalanine, CAS: 1011806-03-3)[1] presents a unique trifecta of synthetic challenges: maintaining the delicate D-enantiomeric configuration, controlling regioselectivity during aromatic substitution, and preventing unwanted demethylation during solid-phase peptide synthesis (SPPS)[2].
This guide is designed to move beyond basic protocols by explaining the causality behind reaction failures and providing self-validating workflows to maximize your yield and enantiomeric excess (ee).
I. Mechanistic Pathway Analysis
To troubleshoot low yields, we must first understand the competing synthetic pathways. The diagram below illustrates the two primary routes to 3-Fluoro-O-methyl-D-tyrosine: the "Bottom-Up" asymmetric synthesis and the "Top-Down" direct modification route.
Synthesis pathways for 3-Fluoro-O-methyl-D-tyrosine highlighting critical yield bottlenecks.
II. Yield Optimization Data
Selecting the correct synthetic route dictates your maximum theoretical yield. Below is a quantitative comparison of the standard methodologies used in the field.
| Synthesis Route | Key Reagents / Catalysts | Typical Overall Yield | Enantiomeric Excess (ee) | Primary Yield Bottleneck |
| Asymmetric Hydrogenation | 3-Fluoro-p-anisaldehyde[3],[Rh(COD)(R,R-DiPAMP)]BF₄ | 75% – 85% | 96% – 99% | High catalyst cost; extreme sensitivity to oxygen/moisture poisoning. |
| Direct Modification | D-Tyrosine, Selectfluor, MeI, K₂CO₃ | 30% – 45% | > 99% (Retained) | Poor regioselectivity (3,5-difluorination) and competing N-methylation[4]. |
| Enzymatic Resolution | Racemic mixture, Acylase I | < 48% | > 99% | Theoretical max yield is 50% without a dynamic kinetic resolution loop. |
III. Troubleshooting & FAQs
Q1: My overall yield is dropping significantly during the O-methylation of 3-fluoro-D-tyrosine. What is causing this?
The Causality: The phenoxide anion is an ambident nucleophile. If you attempt to methylate the hydroxyl group without strictly protecting the α -amine and carboxylate groups, the alkylating agent (e.g., Methyl Iodide or Dimethyl Sulfate) will indiscriminately attack the nitrogen, leading to N-methylation or zwitterionic interference[4]. The Solution: You must establish a fully orthogonal protecting group strategy. Convert the amino acid to its N-Boc, methyl ester derivative before attempting the Williamson ether synthesis on the phenol side chain.
Q2: I am using the asymmetric hydrogenation route, but my enantiomeric excess (ee) is stalling at 80%. How can I push this above 95%?
The Causality: A drop in enantioselectivity during the reduction of the dehydroamino acid intermediate usually stems from catalyst poisoning or alkene isomerization prior to reduction. Traces of unreacted aldehyde or dissolved oxygen can coordinate with the Rhodium/Ruthenium center, altering the chiral pocket's geometry. The Solution: Rigorously degas your solvent (methanol or THF) using the freeze-pump-thaw method. Ensure the hydrogen pressure is maintained strictly at 40–50 psi; lower pressures allow reversible hydride insertion, which leads to alkene isomerization and loss of stereocontrol.
Q3: During downstream Solid-Phase Peptide Synthesis (SPPS), my 3-fluoro-O-methyl-D-tyrosine residue is degrading into 3-fluoro-D-tyrosine. Why?
The Causality: While methyl ethers are generally stable, the electron-donating nature of the oxygen on the aromatic ring makes the O-methyl bond susceptible to cleavage under highly acidic conditions[2]. Prolonged exposure to concentrated Trifluoroacetic Acid (TFA) during resin cleavage will cause partial demethylation. The Solution: Minimize your cleavage time to under 2 hours. More importantly, modify your cleavage cocktail to include scavengers that suppress carbocation formation. Use Reagent K or add 5% v/v anisole to "scavenge" reactive species and protect the O-methyl group[2].
Q4: Why am I getting a complex mixture during the direct fluorination of D-tyrosine?
The Causality: The hydroxyl group on tyrosine is strongly activating, directing electrophilic aromatic substitution to the ortho positions. Because there are two equivalent ortho positions, reagents like Selectfluor often cause over-fluorination, yielding 3,5-difluoro-D-tyrosine alongside the desired mono-fluorinated product. The Solution: It is highly recommended to abandon direct fluorination in favor of the bottom-up asymmetric synthesis utilizing commercially available 3-fluoro-4-methoxybenzaldehyde[3].
IV. Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each major step includes an analytical checkpoint so you can verify success before proceeding, preventing the compounding of errors.
Protocol A: Asymmetric Synthesis via Erlenmeyer-Plöchl Condensation
This is the preferred route for high-yield, scalable synthesis.
Step 1: Azlactone Formation
-
In a round-bottom flask, combine 50 mmol of 3-fluoro-4-methoxybenzaldehyde[3], 55 mmol of N-acetylglycine, and 30 mmol of anhydrous sodium acetate.
-
Add 15 mL of acetic anhydride. Heat the mixture to 100 °C under nitrogen for 2 hours.
-
Validation Check: Cool the mixture and precipitate with ice water. Analyze via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde UV-active spot confirms complete conversion to the azlactone.
Step 2: Ring Opening to Dehydroamino Acid
-
Suspend the crude azlactone in 50 mL of methanol. Add 1% (w/v) sodium methoxide.
-
Reflux for 3 hours to open the azlactone ring, yielding methyl 2-acetamido-3-(3-fluoro-4-methoxyphenyl)acrylate.
-
Concentrate in vacuo and recrystallize from hot ethanol.
Step 3: Asymmetric Hydrogenation
-
Transfer 10 mmol of the purified alkene to a high-pressure hydrogenation bomb. Dissolve in 30 mL of rigorously degassed anhydrous methanol.
-
In a glovebox, add 0.1 mol% of[Rh(COD)(R,R-DiPAMP)]BF₄ catalyst.
-
Pressurize the vessel to 50 psi with H₂ gas and stir at room temperature for 12 hours.
-
Validation Check: Run Chiral HPLC (e.g., Chiralcel OD-H column). You should observe >98% ee for the D-enantiomer. If ee is low, discard the batch; do not proceed to deprotection.
Step 4: Global Deprotection
-
Reflux the hydrogenated product in 6 M HCl for 12 hours to remove the N-acetyl and methyl ester groups.
-
Lyophilize to yield the final 3-Fluoro-O-methyl-D-tyrosine hydrochloride salt.
Protocol B: Optimized O-Methylation of Protected 3-Fluoro-D-tyrosine
Use this route if you already possess 3-fluoro-D-tyrosine and need to selectively methylate it without N-alkylation.
-
Global Protection: Dissolve 10 mmol of 3-fluoro-D-tyrosine in methanol. Add SOCl₂ dropwise at 0 °C to form the methyl ester. After isolation, react with Boc₂O and DIPEA in DCM to yield N-Boc-3-fluoro-D-tyrosine methyl ester.
-
Selective Alkylation: Dissolve the protected amino acid in 20 mL of anhydrous DMF. Add 15 mmol of anhydrous K₂CO₃ and 12 mmol of Methyl Iodide (MeI)[4].
-
Stir at room temperature for 4 hours in the dark.
-
Validation Check: Perform LC-MS. The mass should shift by +14 Da (addition of one methyl group). If a +28 Da shift is observed, N-methylation has occurred due to compromised Boc protection.
-
Deprotection: Treat with 1M LiOH in THF/H₂O to saponify the ester, followed by 4M HCl in dioxane to remove the Boc group, yielding the target compound.
V. References
Sources
How to address poor solubility of O-Methyl-D-tyrosine in aqueous solutions
A Guide for Researchers on Addressing Poor Aqueous Solubility
Welcome to the technical support center for O-Methyl-D-tyrosine. As Senior Application Scientists, we understand that realizing the full potential of a research compound begins with its successful preparation. O-Methyl-D-tyrosine, a critical tool for studying neurotransmitter pathways, presents a common yet significant challenge: limited solubility in neutral aqueous solutions[1]. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate this issue effectively, ensuring the integrity and reproducibility of your experiments.
Part 1: Understanding the Solubility Challenge
FAQ 1: Why is O-Methyl-D-tyrosine poorly soluble in neutral water?
The solubility of O-Methyl-D-tyrosine is governed by its molecular structure. Like other amino acids, it is a zwitterion at neutral pH, meaning it has both a positively charged amino group (-NH3+) and a negatively charged carboxyl group (-COO-). While these charges can interact with water, the molecule's bulky and nonpolar 4-methoxyphenyl side chain introduces significant hydrophobicity.
At its isoelectric point (pI), the pH at which the net charge is zero, the attraction between the positive and negative charges on adjacent molecules is maximized. This strong intermolecular interaction in the solid state, combined with the hydrophobic side chain, results in high crystal lattice energy. Overcoming this energy to dissolve the compound in a neutral aqueous environment is energetically unfavorable, leading to poor solubility.
Physicochemical Properties of O-Methyl-D-tyrosine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [2][3][4] |
| Molecular Weight | ~195.22 g/mol | [2][4] |
| Appearance | White to off-white solid/powder | [3][4] |
| Predicted pKa (Carboxyl) | ~2.24 | [5][6] |
| pKa (Amino) | ~9.27 | [7] |
Part 2: Primary Strategy: pH Adjustment
FAQ 2: How does changing the pH improve solubility?
Adjusting the pH away from the isoelectric point is the most effective and widely used strategy to enhance the solubility of O-Methyl-D-tyrosine. The principle is based on converting the neutral zwitterion into a charged species (a salt), which is significantly more soluble in water.
-
In Acidic Conditions (pH < 2.2): The carboxyl group becomes protonated (-COOH), leaving the amino group protonated (-NH3+). The molecule carries a net positive charge, forming a cationic salt that is more soluble.
-
In Basic Conditions (pH > 9.3): The amino group is deprotonated (-NH2), while the carboxyl group remains deprotonated (-COO-). The molecule carries a net negative charge, forming an anionic salt that is also more soluble[1][8].
For practical purposes, dissolving O-Methyl-D-tyrosine in a basic solution is a common and effective method reported by suppliers to achieve high concentrations[1][4][9].
Caption: pH-dependent ionization and solubility of O-Methyl-D-tyrosine.
Part 3: Step-by-Step Experimental Protocols
Protocol A: Preparation of a Concentrated Aqueous Stock Solution via pH Adjustment
This protocol details the most common method for preparing a high-concentration stock solution of O-Methyl-D-tyrosine.
Objective: To prepare a 20 mg/mL stock solution in an aqueous buffer.
Materials:
-
O-Methyl-D-tyrosine powder
-
Sterile, deionized water or desired aqueous buffer (e.g., PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (sonicator)
-
Calibrated pH meter
Methodology:
-
Preparation: Allow the vial of O-Methyl-D-tyrosine powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of powder and place it in a sterile tube. For a 1 mL stock of 20 mg/mL, weigh 20 mg.
-
Initial Suspension: Add approximately 80% of the final desired volume of water or buffer (e.g., 0.8 mL for a 1 mL final volume). The powder will not dissolve and will form a suspension.
-
pH Adjustment: While vortexing or stirring the suspension, add the 1 M NaOH solution dropwise. Monitor the suspension closely. Continue adding NaOH until the solid completely dissolves, which typically occurs at a pH approaching 12[1][4][9].
-
Sonication (Optional but Recommended): To ensure complete dissolution, place the tube in an ultrasonic water bath for 5-10 minutes[1][9].
-
Final Volume Adjustment: Once the compound is fully dissolved, add water or buffer to reach the final desired volume (e.g., 1 mL). Mix thoroughly.
-
pH Readjustment (Critical for Experiments): For most biological assays, a pH of 12 is too high. Before use, you must dilute the stock solution into your final assay medium and, if necessary, adjust the pH of the final working solution to the desired physiological range (e.g., 7.2-7.4) using a suitable acid like HCl. Always verify the final pH of your working solution.
-
Sterilization: If required for cell culture, sterilize the final working solution by passing it through a 0.22 µm syringe filter. Note that this step should be performed after dilution and pH readjustment.
Part 4: Advanced & Alternative Strategies
FAQ 3: My compound precipitates when I dilute my alkaline stock into a neutral buffer. What should I do?
This is a common issue known as "fall-out" and occurs when the pH of the concentrated stock is rapidly neutralized upon dilution, causing the compound to revert to its poorly soluble zwitterionic form.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
FAQ 4: Can I use co-solvents like DMSO to dissolve O-Methyl-D-tyrosine?
Yes, using a water-miscible organic co-solvent is a viable alternative, especially for cell-based assays where high stock concentrations are needed. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for dissolving compounds with hydrophobic features[10].
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) can be used[11].
-
Causality: These solvents disrupt the hydrogen-bonding network of water, effectively lowering the energy required to create a cavity for the solute molecule.
-
Critical Consideration: The final concentration of the organic co-solvent in your experimental setup should be kept to a minimum (typically <0.5% for DMSO in cell culture) to avoid solvent-induced artifacts or toxicity[9].
Protocol B: Preparation of a Stock Solution Using a Co-Solvent (DMSO)
-
Weigh the O-Methyl-D-tyrosine powder and place it in a sterile vial.
-
Add pure DMSO to the desired concentration (e.g., 100 mM).
-
Vortex and/or sonicate gently until fully dissolved.
-
For experiments, perform serial dilutions of this stock into your aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration is below the tolerance level of your system.
Part 5: Stability and Storage
Proper storage is crucial to maintain the integrity of your compound. While altering pH can aid dissolution, it may not be optimal for long-term stability[1].
Recommended Storage Conditions
| Form | Temperature | Recommended Duration | Source |
| Powder | -20°C | 3 years | [4][9] |
| Powder | 4°C | 2 years | [4][9] |
| Stock Solution (in Solvent) | -80°C | 6 months | [1][4][9] |
| Stock Solution (in Solvent) | -20°C | 1 month | [1][4][9] |
Key Recommendations:
-
For long-term storage, it is best to store the compound as a powder at -20°C.
-
Prepare fresh solutions as needed. If you must store solutions, prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -80°C[1][4][9].
-
Solutions prepared in aqueous buffers should not be stored for more than one day, especially if the pH has been adjusted[11].
References
- . Benchchem.
- O-Methyltyrosine.
- D-Tyrosine, O-methyl-. CymitQuimica.
- O-Methyl-D-tyrosine. MedChemExpress.
- Tyrosine Amino Acids: Properties, Function, Benefits, and Sources.
- Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers.
- O-Methyl-D-tyrosine.
- pKa D
- O-METHYL-D-TYROSINE. ChemicalBook.
- O-Methyl-L-tyrosine wiki. Guidechem.
- PRODUCT INFORM
- Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
- Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Deriv
- Optimizing O-Methyl-D-tyrosine Concentration: A Technical Support Guide. Benchchem.
- Solubility enhancement techniques: A comprehensive review.
- The Solubility of Tyrosine. Chemistry Stack Exchange.
Sources
- 1. benchchem.com [benchchem.com]
- 2. O-Methyltyrosine | C10H13NO3 | CID 97118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-Tyrosine, O-methyl- | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. O-METHYL-D-TYROSINE | 39878-65-4 [chemicalbook.com]
- 6. wap.guidechem.com [wap.guidechem.com]
- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wjbphs.com [wjbphs.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Interpreting artifacts in 3-Fluoro-O-methyl-D-tyrosine experimental results
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who encounter unexpected analytical readouts or synthetic impurities when incorporating 3-Fluoro-O-methyl-D-tyrosine (3-F-OMe-D-Tyr) into complex macrocycles, such as1 [1], or PET imaging precursors.
The unique stereoelectronic profile of this building block—combining a non-natural D-configuration, an electron-withdrawing fluorine atom, and an acid-sensitive methyl ether—creates a perfect storm for experimental artifacts. This guide provides a causality-driven approach to identifying, understanding, and resolving these issues.
Quantitative Diagnostic Matrix
Before altering your synthetic workflow, use the table below to match your analytical readout to the correct physical artifact.
Table 1: Quick Diagnostic Matrix for 3-F-OMe-D-Tyr Artifacts
| Artifact Type | Analytical Technique | Quantitative Readout | Root Cause |
| O-Demethylation | LC-MS (ESI+) | Δ m = -14.02 Da | Acid-catalyzed aryl ether cleavage by scavengers. |
| In-Source Defluorination | LC-MS/MS | Δ m = -20.00 Da | High collision energy inducing loss of neutral HF. |
| D → L Epimerization | HPLC (Reverse Phase) | Δ RT = +0.2 to +1.5 min | Oxazolone formation during carboxyl activation. |
| 19 F- 13 C J-Coupling | 13 C NMR | 1JCF ≈ 240 Hz, 2JCF ≈ 20-25 Hz | Scalar coupling from the spin-½ 19 F nucleus. |
Section 1: Synthesis & Cleavage Artifacts (Chemistry)
FAQ 1: Why am I seeing a -14 Da mass shift after global deprotection of my peptide? Causality: You are observing an O-demethylation artifact. While aryl methyl ethers are generally stable to standard trifluoroacetic acid (TFA), prolonged exposure to TFA in the presence of strong nucleophilic scavengers (like ethanedithiol) can lead to the partial cleavage of the methyl ether, generating a phenol [3]. The electron-withdrawing nature of the ortho-fluorine slightly destabilizes the ether, making it more susceptible to nucleophilic attack during cleavage than a standard O-methyl-tyrosine residue.
FAQ 2: My HPLC shows a split peak with identical mass ( Δ m = 0). How do I prevent epimerization? Causality: The D-amino acid has epimerized to the L-enantiomer during peptide coupling, creating a diastereomer. When the carboxylic acid of 3-F-OMe-D-Tyr is activated, the intermediate can cyclize into an oxazolone. The α -proton in the oxazolone intermediate is highly acidic and can be easily abstracted by the coupling base (e.g., DIPEA), leading to racemization. To prevent this, avoid uranium-based coupling reagents (like HATU) for this specific residue and switch to DEPBT or DIC/Oxyma, which suppress oxazolone formation.
Workflow for identifying and resolving common mass spectrometry and HPLC artifacts.
Section 2: Analytical Artifacts (NMR & MS)
FAQ 3: My 13 C NMR shows unexpected doublets in the aromatic region. Is my building block impure? Causality: This is a classic spectroscopic artifact. The 19 F nucleus has a spin of ½, meaning it behaves magnetically similarly to a proton. It couples through the carbon skeleton, splitting the 13 C signals into doublets. The ipso-carbon (C3) will show a massive coupling constant ( 1JCF≈240 Hz), while the ortho-carbons (C2, C4) will show 2JCF≈20−25 Hz. This is a fundamental physical property of the molecule, not a chemical impurity.
FAQ 4: Why does my MS/MS spectrum show a prominent [M-20] + peak? Causality: Fluorinated aromatics are prone to in-source fragmentation or collision-induced dissociation (CID) artifacts. The highly electronegative fluorine can abstract a neighboring proton and leave the molecule as neutral hydrogen fluoride (HF, 20 Da). Lowering the cone voltage and collision energy on your mass spectrometer will immediately confirm if this is a gas-phase artifact rather than a solution-phase degradation product.
Logical mapping of 19F-13C scalar coupling artifacts in NMR spectroscopy.
Self-Validating Experimental Protocols
Protocol 1: Mild Acidolytic Cleavage to Prevent O-Demethylation
Objective: Cleave the peptide from the solid support while preventing the acid-catalyzed SN2 cleavage of the 3-F-OMe-D-Tyr methyl ether.
-
Cocktail Preparation: Mix 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H 2 O (v/v/v).
-
Validation Check 1: Ensure the mixture is completely colorless. A pink or yellow hue indicates contaminated TFA, which will accelerate side reactions. Discard if discolored.
-
-
Resin Incubation: Add 10 mL of the cocktail per gram of dry peptide-resin. Stir gently at exactly 20°C.
-
Causality Note: Temperatures above 25°C exponentially increase the rate of O-demethylation.
-
-
In-Process Artifact Monitoring: At exactly 60 minutes, extract a 10 µL aliquot of the cleavage solution. Dilute into 990 µL of cold diethyl ether to precipitate the intermediate peptide. Centrifuge, dissolve the pellet in 50% ACN/H 2 O, and inject into the LC-MS.
-
Decision Gate: If the [M-14] + peak (demethylated artifact) is <2%, proceed to step 4. If the [M-14] + peak is >2%, immediately quench the bulk reaction to prevent further degradation.
-
-
Quenching & Precipitation: Filter the resin and drip the filtrate into 10 volumes of ice-cold diethyl ether.
-
Validation Check 2: A white, flocculent precipitate must form immediately. If the solution turns cloudy but doesn't precipitate, your peptide is too lipophilic; add 10% hexane to the ether to force precipitation.
-
Protocol 2: 19 F-Decoupled 13 C NMR Acquisition for Purity Validation
Objective: Eliminate 19 F- 13 C J-coupling artifacts to confirm the carbon backbone purity of 3-F-OMe-D-Tyr building blocks.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3 or DMSO- d6 .
-
Validation Check 1: Inspect the NMR tube against a light source. The solution must be optically clear. Particulate matter will distort the magnetic field homogeneity (shimming), mimicking coupling artifacts.
-
-
Probe Tuning: Tune the NMR probe to both 13 C (observe channel) and 19 F (decouple channel).
-
Causality Note: Standard 1 H/ 13 C dual probes cannot decouple 19 F. You must use a triple-resonance probe or a dedicated 19 F-capable broadband probe.
-
-
Acquisition Setup: Set up a standard 13 C{ 1 H} experiment, then activate the 19 F decoupling sequence (e.g., inverse gated decoupling).
-
Validation Check 2: Run a quick 1-scan 19 F NMR first to locate the exact resonance frequency of the fluorine atom (typically around -135 ppm for this aromatic fluorine). Center the decoupling transmitter exactly on this frequency.
-
-
Data Processing: Apply a 1 Hz line broadening and Fourier transform.
-
Decision Gate: Compare the 13 C{ 1 H, 19 F} spectrum to the standard 13 C{ 1 H} spectrum. If the "impurity" peaks have collapsed into the main aromatic singlets, they were J-coupling artifacts. If extra peaks remain, they are genuine chemical impurities.
-
References
-
Title: Total synthesis and biological evaluation of fluorinated cryptophycins Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Bioactive Peptides Produced by Cyanobacteria of the Genus Nostoc: A Review Source: Marine Drugs (MDPI) URL: [Link]
Sources
Validation & Comparative
Advanced PET Radiotracers in Neuro-Oncology: A Comparative Guide on 3-Fluoro-O-methyl-D-tyrosine vs. [18F]FET
As positron emission tomography (PET) continues to evolve beyond standard glucose metabolism imaging, amino acid radiotracers have become indispensable for neuro-oncology. Because the normal mammalian brain exhibits high baseline glucose uptake, standard [18F]FDG imaging often yields poor tumor-to-background contrast in gliomas. Amino acid tracers bypass this limitation by targeting the L-type amino acid transporter 1 (LAT1, SLC7A5), which is heavily upregulated in malignant cells to meet the demands of rapid protein synthesis and mTORC1 activation.
This guide provides an objective, data-driven comparison between the European clinical gold standard, O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) , and the structurally optimized experimental analog, 3-Fluoro-O-methyl-D-tyrosine (3-F-OM-D-Tyr) .
Mechanistic Causality: Transporter Affinity and Metabolic Evasion
To engineer an optimal PET tracer, one must balance transporter affinity with metabolic stability. A tracer that is rapidly metabolized or incorporated into proteins complicates kinetic modeling, as the PET signal becomes a composite of transport and downstream biosynthesis.
###[18F]FET: The L-Isomer Benchmark [18F]FET is an L-tyrosine derivative where the phenolic hydroxyl group is alkylated with a 2-fluoroethyl moiety.
-
Causality of Design: The L-configuration ensures high-affinity recognition by LAT1 and LAT2. However, the bulky O-fluoroethyl group sterically hinders recognition by endogenous aminoacyl-tRNA synthetases.
-
Result: [18F]FET is transported efficiently into the cytosol but is [1]. It acts purely as a transport probe, reaching a steady-state equilibrium that accurately reflects LAT1 expression.
3-Fluoro-O-methyl-D-tyrosine: The D-Isomer Advantage
3-F-OM-D-Tyr introduces three distinct structural modifications: a D-amino acid backbone, a fluorine atom at the 3-position of the aromatic ring, and an O-methyl group.
-
Causality of Design: While LAT1 is stereoselective, it is not stereospecific; it can transport certain D-amino acids, albeit often with lower affinity than their L-counterparts. The D-configuration renders the molecule completely invisible to L-amino acid decarboxylases and transaminases. Furthermore, renal reabsorption mechanisms are highly specific to L-amino acids.
-
Result: D-isomers exhibit [2], drastically reducing the blood pool background. Combined with O-methylation (which prevents phenolic conjugation), 3-F-OM-D-Tyr achieves exceptionally high tumor-to-blood and tumor-to-brain ratios at early time points.
Mechanistic pathway of LAT1-mediated transport and metabolic evasion for FET and 3-F-OM-D-Tyr.
Comparative Data Summary
The following table synthesizes the quantitative and qualitative performance metrics of both radiotracers based on preclinical and clinical neuro-oncology models.
| Parameter | [18F]FET | 3-Fluoro-O-methyl-D-tyrosine |
| Primary Transporter | LAT1, LAT2 | LAT1 |
| Stereochemistry | L-isomer | D-isomer |
| Protein Incorporation | Negligible (<1%) | Negligible (0%) |
| Blood Clearance (T½) | Moderate (~30-40 min) | Fast (<15 min) |
| Tumor-to-Brain Ratio | High (typically 2.5 - 3.5) | Very High (>3.5 due to rapid clearance) |
| Inflammatory Uptake | Low | Extremely Low |
| Clinical Status | Routine Clinical Use (Europe) | Preclinical / Experimental |
Self-Validating Experimental Protocols
To objectively evaluate the performance of these tracers, researchers must employ self-validating experimental designs. The following protocols ensure that the observed signals are strictly transporter-mediated and accurately reflect in vivo pharmacokinetics.
Protocol A: In Vitro LAT1 Competitive Uptake Assay
This assay proves that tracer accumulation is explicitly driven by LAT1 and not by passive diffusion or alternative transporters. We utilize BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific LAT1 inhibitor, as a self-validating control.
-
Cell Preparation: Seed human glioma cells (e.g., U87-MG) in 24-well plates at 1×105 cells/well. Incubate for 24 hours at 37°C in standard DMEM.
-
Starvation Phase: Wash cells twice with warm, Na+-free HEPES buffer (to exclude Na+-dependent transporters like System A). Incubate in Na+-free buffer for 15 minutes to deplete intracellular amino acids.
-
Tracer Incubation: Add 37 kBq (1 µCi) of either [18F]FET or 18F-labeled 3-F-OM-D-Tyr to the wells.
-
Validation Control: In parallel wells, co-incubate the tracer with 10 mM BCH.
-
-
Termination: After 10 minutes (linear uptake phase), terminate the reaction by aspirating the radioactive buffer and washing rapidly three times with ice-cold PBS.
-
Quantification: Lyse cells using 0.1 M NaOH. Measure the radioactivity of the lysate using a gamma counter. Normalize the counts to total protein concentration (via BCA assay).
-
Expected Result: Uptake in BCH-treated wells should be reduced by >85%, confirming LAT1 dependency.
-
Protocol B: In Vivo Dynamic PET Imaging Workflow
Dynamic PET imaging captures the distinct pharmacokinetic profiles (wash-in and wash-out rates) dictated by the L- vs. D-isomer structures.
-
Model Generation: Stereotactically implant 5×105 U87-MG cells into the right striatum of athymic nude mice. Allow 14-21 days for tumor growth.
-
Tracer Administration: Fast the animals for 4 hours prior to imaging to reduce endogenous amino acid competition. Anesthetize with 1.5-2% isoflurane. Inject 10-15 MBq of the radiotracer via the lateral tail vein.
-
Dynamic Acquisition: Immediately initiate a 60-minute dynamic PET scan.
-
Kinetic Modeling: Reconstruct the data into time-frames (e.g., 6 x 10s, 4 x 60s, 11 x 300s). Extract Time-Activity Curves (TACs) by drawing Regions of Interest (ROIs) over the tumor and the contralateral healthy brain.
-
Ex Vivo Validation: Immediately post-scan, euthanize the animal, extract the brain, and perform autoradiography to validate the spatial resolution of the PET signal against H&E histological staining.
Step-by-step in vivo experimental workflow for evaluating amino acid PET radiotracers.
Conclusion
Both [18F]FET and 3-Fluoro-O-methyl-D-tyrosine represent highly sophisticated approaches to exploiting tumor metabolism. [18F]FET remains the benchmark due to its [3]. However, 3-F-OM-D-Tyr highlights the power of stereochemical engineering; by utilizing a D-amino acid backbone, researchers can artificially accelerate systemic clearance, potentially offering superior signal-to-noise ratios and enabling earlier imaging time points. For drug development professionals, understanding these structure-activity relationships is critical for designing the next generation of targeted theranostics.
References
-
Title: O-(2-[18F]fluoroethyl)-L-tyrosine: uptake mechanisms and clinical applications. Source: Nuclear Medicine and Biology URL: [Link]
-
Title: Evaluation of D-isomers of O-18F-fluoromethyl, O-18F-fluoroethyl and O-18F-fluoropropyl tyrosine as tumour imaging agents in mice. Source: European Journal of Nuclear Medicine and Molecular Imaging URL: [Link]
-
Title: O-(2-[18F]-Fluoroethyl)-L-Tyrosine (FET) in Neurooncology: A Review of Experimental Results. Source: Current Radiopharmaceuticals URL: [Link]
-
Title: Specific transport of 3-fluoro-L-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging. (Cited for LAT1 specificity principles regarding fluorinated tyrosines) Source: Cancer Science URL: [Link]
Comparative Analysis of L- and D-Isomers of 3-Fluoro-O-methyl-tyrosine in Peptide Engineering
As peptide therapeutics and structural biology advance, the incorporation of unnatural amino acids (UAAs) has become a cornerstone for overcoming the inherent limitations of native peptides, such as poor pharmacokinetic profiles and lack of structural handles. 3-Fluoro-O-methyl-tyrosine (also known as 3-fluoro-4-methoxyphenylalanine) is a highly specialized UAA that introduces unique physicochemical properties into a peptide sequence[1].
This guide provides an in-depth, objective comparison of the L- and D-isomers of 3-Fluoro-O-methyl-tyrosine. Designed for researchers and drug development professionals, this analysis explores the mechanistic rationale behind their use, details self-validating experimental workflows, and provides the comparative data necessary to select the optimal stereoisomer for your specific application.
Mechanistic Rationale: The Anatomy of the UAA
Before comparing the stereoisomers, it is critical to understand the causality behind the specific functional group modifications present in 3-Fluoro-O-methyl-tyrosine:
-
O-Methylation (Methoxy Group): Capping the phenolic hydroxyl group of native tyrosine eliminates its ability to act as a hydrogen bond donor, restricting it to an H-bond acceptor. This modification increases the overall lipophilicity (LogP) of the residue, enhances membrane permeability, and completely blocks kinase-mediated phosphorylation, effectively "silencing" the residue from native signaling cascades.
-
3-Fluorination: The introduction of a highly electronegative fluorine atom at the meta position serves two primary purposes. First, it modulates the electron density of the aromatic ring, increasing metabolic stability against cytochrome P450-mediated ortho-hydroxylation. Second, it provides a highly sensitive, background-free handle for 19 F-NMR spectroscopy.
-
Stereochemistry (L vs. D): The spatial orientation of these modifications dictates the biological outcome. The L-isomer maintains the native backbone geometry required for receptor recognition, making it ideal for structural probing. Conversely, the D-isomer inverts the side-chain orientation, creating steric clashes within protease active sites to confer extreme enzymatic stability.
Comparative Performance Data
The selection between the L- and D-isomer hinges on the primary objective of the research: structural interrogation versus pharmacokinetic optimization. Table 1 summarizes the key comparative metrics.
Table 1: Physicochemical and Functional Comparison
| Parameter | L-3-Fluoro-O-methyl-tyrosine | D-3-Fluoro-O-methyl-tyrosine |
| Stereochemistry | (S)-configuration | (R)-configuration |
| CAS Number | 1998639-29-4 (Fmoc-protected)[2] | 1011806-03-3 (Free amine)[3] |
| Receptor Recognition | Mimics native Tyr/Phe interactions | Disrupts native binding (unless used in retro-inverso design) |
| Proteolytic Half-Life ( t1/2 ) | Minutes to Hours (Susceptible to chymotrypsin) | >24 Hours (Highly resistant) |
| Primary Application | 19 F-NMR structural probing, SAR studies | Peptidomimetics, extending in vivo half-life |
| Molecular Weight | 213.20 g/mol (Free AA)[1] | 213.20 g/mol (Free AA) |
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the underlying causality to empower researchers to troubleshoot and adapt the methodologies.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Applicable to both L- and Fmoc-protected D-isomers.
Causality of Choice: The bulky nature of the methoxy group and the highly electronegative fluorine atom introduce slight steric hindrance and alter the electronic environment of the α -carbon. Therefore, highly reactive uronium coupling reagents (like HATU) are required to prevent incomplete coupling and deletion sequences.
-
Resin Preparation: Swell the Fmoc-Rink Amide resin (or equivalent) in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x) to remove all traces of piperidine.
-
Amino Acid Activation: Dissolve 3.0 equivalents of Fmoc-3-Fluoro-O-methyl-L-tyrosine (CAS 1998639-29-4)[2] and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for 2 minutes.
-
Coupling: Add the activated UAA solution to the resin. Agitate at room temperature for 60–90 minutes.
-
Validation (Kaiser Test): Perform a Kaiser test. A negative result (yellow) confirms complete coupling. If positive (blue), repeat steps 3-4.
-
Cleavage: Following sequence completion, cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.
Caption: Workflow for the incorporation of 3-Fluoro-O-methyl-tyrosine isomers via Solid-Phase Peptide Synthesis.
Protocol B: 19 F-NMR Structural Probing (L-Isomer Focus)
Causality of Choice: 19 F has a 100% natural abundance, a spin of 1/2, and is virtually absent in native biological systems. This makes the L-isomer an ideal, background-free probe. The chemical shift of the 19 F nucleus is exquisitely sensitive to its local environment, allowing researchers to monitor peptide folding and receptor-binding events.
-
Sample Preparation: Dissolve the purified L-isomer-containing peptide in 500 µL of a biologically relevant buffer (e.g., 50 mM Phosphate, pH 7.4) containing 10% D2O for NMR locking. Final peptide concentration should be 50–500 µM.
-
Reference Standard: Add a trace amount of Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl3) as an internal chemical shift reference.
-
Data Acquisition: Acquire 1D 19 F-NMR spectra at 298 K using a broadband fluorine probe. Apply proton decoupling ( 1 H-decoupled 19 F-NMR) to simplify the multiplet structure caused by the adjacent aromatic protons.
-
Titration Analysis: Gradually titrate the target receptor/protein into the NMR tube. Monitor the change in the 19 F chemical shift ( Δδ ) and line broadening to calculate the dissociation constant ( Kd ) and identify solvent-exposed versus buried states.
Protocol C: Serum Stability Assay (D-Isomer Focus)
Causality of Choice: Endogenous proteases (like chymotrypsin) are stereoselective, having evolved to cleave native L-amino acid backbones. Substituting the L-isomer with the D-isomer (CAS 1011806-03-3)[3] inverts the side-chain spatial orientation, creating a steric clash within the protease active site. This assay directly quantifies the resulting pharmacokinetic enhancement.
-
Incubation: Incubate 10 µM of the L-peptide and D-peptide variants independently in 25% human serum (diluted in PBS, pH 7.4) at 37°C.
-
Sampling: Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240, and 1440 minutes).
-
Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate serum proteins.
-
LC-MS Quantification: Analyze the supernatant via LC-MS/MS. Plot the percentage of remaining intact peptide versus time to calculate the half-life ( t1/2 ).
Caption: Mechanistic basis for proteolytic resistance conferred by D-isomer substitution.
Conclusion
The strategic selection between the L- and D-isomers of 3-Fluoro-O-methyl-tyrosine provides researchers with powerful tools for peptide engineering. The L-isomer is indispensable for elucidating complex structural dynamics and receptor interactions via 19 F-NMR, maintaining the native binding geometry. Conversely, the D-isomer serves as a critical building block in the development of peptidomimetics, leveraging stereochemical inversion to bypass proteolytic degradation and dramatically extend therapeutic half-life.
References
-
National Center for Biotechnology Information (PubChem). "DL-3-Fluoro-O-methyltyrosine | C10H10FNO3 | CID 138393515". Source: nih.gov. URL:[Link]
Sources
Efficacy of 3-Fluoro-O-methyl-D-tyrosine as a tyrosine hydroxylase inhibitor compared to alternatives
As a Senior Application Scientist specializing in neuropharmacology and assay development, I frequently evaluate synthetic amino acid analogs for their utility in modulating catecholamine biosynthesis. Tyrosine hydroxylase (TH) is the rate-limiting enzyme in this pathway, responsible for converting L-tyrosine to L-DOPA[1]. Inhibiting TH is a primary therapeutic and experimental strategy for managing catecholamine excess (e.g., in pheochromocytoma) and mapping dopaminergic circuits[2],[3].
This guide objectively compares the efficacy, structural advantages, and experimental utility of 3-Fluoro-O-methyl-D-tyrosine against established alternatives like [4] and 3-Iodo-L-tyrosine[5]. Furthermore, I will detail the self-validating experimental protocols required to accurately quantify their inhibitory potency.
Mechanistic Overview: Targeting Tyrosine Hydroxylase
To understand the efficacy of 3-Fluoro-O-methyl-D-tyrosine, we must first examine the causality behind its structural design. TH requires L-tyrosine, molecular oxygen, iron (Fe²⁺), and tetrahydrobiopterin (BH4) to synthesize L-DOPA[6].
3-Fluoro-O-methyl-D-tyrosine is engineered to exploit this active site while resisting cellular metabolism[7],[8]:
-
D-Enantiomer Configuration: Biological systems are highly stereoselective. Utilizing the D-isomer prevents the analog from being erroneously incorporated into cellular proteins or acting as a false neurotransmitter precursor via Aromatic L-amino acid decarboxylase (AADC)[8].
-
O-Methylation: By methylating the para-hydroxyl group, the molecule is blocked from undergoing the hydroxylation reaction, forcing it to act strictly as a competitive inhibitor rather than a substrate[8],[6].
-
3-Fluoro Substitution: The highly electronegative fluorine atom at the meta position alters the electron density of the aromatic ring, potentially enhancing binding affinity within the TH active site while significantly increasing metabolic stability against degradation[7].
Caption: Inhibition of the rate-limiting step in catecholamine synthesis by tyrosine analogs.
Comparative Efficacy: 3-Fluoro-O-methyl-D-tyrosine vs. Alternatives
When selecting a TH inhibitor, researchers must balance potency, metabolic stability, and off-target effects. Below is an objective comparison of 3-Fluoro-O-methyl-D-tyrosine against the clinical standard, Metyrosine, and the potent research tool, 3-Iodo-L-tyrosine.
Metyrosine (AMPT)[3]
Metyrosine is the clinical gold standard, particularly for preparing patients with pheochromocytoma for surgery[9],[3]. At doses of 1 to 4 g/day , it can reduce catecholamine biosynthesis by up to 80%[3]. However, its clinical and experimental utility is limited by its ability to cross the blood-brain barrier, causing severe extrapyramidal symptoms (e.g., parkinsonism) and sedation[9],[3]. It also carries a high risk of crystalluria[1].
3-Iodo-L-tyrosine
This analog is highly potent for acute in vivo and in vitro studies, rapidly clearing dopamine synthesis without the broader noradrenergic impact seen with AMPT[5]. However, its fatal flaw in longitudinal studies is its short half-life; it is rapidly metabolized by cellular deiodinases[5].
3-Fluoro-O-methyl-D-tyrosine
This compound offers a unique profile for preclinical neuropharmacology. The C-F bond provides exceptional metabolic stability, while the O-methylated D-isomer structure ensures it does not convert into a false neurotransmitter[8]. While extensive in vivo pharmacokinetic data is still emerging compared to AMPT, its in vitro specificity makes it a superior tool for isolated enzymatic assays[8].
Quantitative & Qualitative Comparison Table
| Feature | 3-Fluoro-O-methyl-D-tyrosine | Metyrosine (AMPT) | 3-Iodo-L-tyrosine |
| Mechanism of Action | Competitive TH Inhibition | Competitive TH Inhibition | Competitive TH Inhibition |
| Metabolic Stability | High (C-F bond, D-isomer) | Moderate | Low (Rapid deiodination) |
| False Neurotransmitter Risk | None (O-methylated) | Low to Moderate | Low |
| Primary Application | Preclinical neuropharmacology | Clinical (Pheochromocytoma) | Acute in vitro / in vivo assays |
| Key Limitation | Limited in vivo pharmacokinetic data | Extrapyramidal symptoms, crystalluria | Short half-life |
Experimental Methodologies: Validating TH Inhibition
In my experience optimizing TH assays, the most common point of failure is improper cofactor management. To rigorously evaluate the efficacy of 3-Fluoro-O-methyl-D-tyrosine, the protocol must be a self-validating system . We utilize an in vitro assay coupled with High-Performance Liquid Chromatography and Electrochemical Detection (HPLC-ECD)[6].
Causality behind the methodology:
-
Why HPLC-ECD? L-DOPA is electrochemically active. ECD provides femtomole sensitivity without the need for hazardous radioactive substrates (e.g., tritium-release assays).
-
Why control BH4? Because 3-Fluoro-O-methyl-D-tyrosine is a competitive inhibitor, maintaining physiological (not saturating) levels of the BH4 cofactor is critical. Excess BH4 will artificially alter the enzyme's kinetics and mask the competitive advantage of the inhibitor[6].
-
Self-Validation: Every run must include a standard curve of L-DOPA, a blank (enzyme deactivated at Time 0), and an internal standard (e.g., isoproterenol) to account for extraction losses.
Step-by-Step Protocol: In Vitro TH Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM sodium phosphate (pH 6.8), catalase (to prevent oxidative degradation), 1 mM FeSO₄, and strictly controlled concentrations of BH4[6].
-
Enzyme Pre-incubation: Add purified Tyrosine Hydroxylase and varying concentrations of 3-Fluoro-O-methyl-D-tyrosine (e.g., 0.1 µM to 100 µM) to the buffer. Incubate at 37°C for 10 minutes to allow the inhibitor to equilibrate within the active site[6].
-
Reaction Initiation: Initiate the reaction by adding the natural substrate, L-tyrosine (at its Km concentration). Incubate for exactly 20 minutes at 37°C[6].
-
Termination & Extraction: Stop the reaction by adding cold 0.4 M perchloric acid (HClO₄)[6]. Causality: HClO₄ rapidly denatures the enzyme and precipitates proteins, which are then pelleted via centrifugation (10,000 x g for 10 mins) to protect the HPLC column from clogging.
-
HPLC-ECD Quantification: Inject the supernatant into the HPLC system. Quantify the L-DOPA peak area against your standard curve to calculate the IC₅₀ of the inhibitor[10].
Caption: Step-by-step workflow for the in vitro Tyrosine Hydroxylase inhibition assay.
Conclusion & Future Perspectives
While [1] remains the undisputed clinical choice for managing catecholamine storms in pheochromocytoma[3], its side effect profile makes it a blunt instrument for nuanced neuropharmacological research. 3-Fluoro-O-methyl-D-tyrosine represents a highly refined alternative for scientists. By combining D-isomer stereoselectivity, O-methylation, and fluorination, it provides a metabolically stable, highly specific competitive inhibition profile devoid of false-neurotransmitter artifacts. Future in vivo pharmacokinetic profiling will be essential to transition this compound from a premier benchtop tool to a potential therapeutic candidate.
References
-
RxList. "How Do Tyrosine Hydroxylase Inhibitors Work?" RxList Medical Reference. URL: [Link]
-
Wikipedia. "α-Methyl-p-tyrosine." Wikipedia, The Free Encyclopedia. URL: [Link]
-
Gruber, L. M., et al. "The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma." The Journal of Clinical Endocrinology & Metabolism, Volume 106, Issue 6, June 2021, Pages e2393–e2401. URL: [Link]
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- 4. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS: 1011806-03-3 | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Cross-Validation of 3-Fluoro-O-methyl-D-tyrosine PET with Histological Findings: A Comprehensive Comparison Guide
Executive Summary
The accurate staging and molecular characterization of neoplasms require imaging modalities that can differentiate true malignant proliferation from benign inflammation or physiological background activity. While 18F-Fluorodeoxyglucose (18F-FDG) remains the clinical workhorse for Positron Emission Tomography (PET), its reliance on glucose metabolism often yields false positives in inflammatory microenvironments and poor contrast in glucose-avid healthy tissues, such as the brain cortex.
3-Fluoro-O-methyl-D-tyrosine (3-F-OM-D-Tyr) has emerged as an advanced, highly specific amino acid PET tracer. By targeting the L-type amino acid transporter 1 (LAT1) and leveraging the unique biochemical properties of its D-isomer structure, 3-F-OM-D-Tyr provides exceptional tumor-to-background ratios (TBR). This guide provides an objective comparison of 3-F-OM-D-Tyr against standard alternatives (18F-FDG and 11C-Methionine) and details the rigorous experimental protocols required to cross-validate its in vivo PET signals with ex vivo histological findings.
Mechanistic Basis: The D-Isomer Advantage
To understand the superior specificity of 3-F-OM-D-Tyr, one must examine the causality behind its transport and metabolic resistance.
Targeted Influx via LAT1: Malignant cells upregulate LAT1 to meet the intense amino acid demands of rapid protein synthesis. 3-F-OM-D-Tyr mimics natural tyrosine, allowing it to be actively transported across the cell membrane into the intracellular space. Unlike glucose transporters (GLUTs) which are also upregulated in activated macrophages during inflammation, LAT1 overexpression is highly restricted to neoplastic cells, granting the tracer inherent tumor specificity 1.
Evasion of Enzymatic Degradation: The critical engineering choice in 3-F-OM-D-Tyr is the use of the D-enantiomer . Natural L-amino acid tracers (such as L-Methionine or L-DOPA) are rapidly metabolized in the periphery by enzymes like aromatic L-amino acid decarboxylase (AADC) or catechol-O-methyltransferase (COMT). This metabolism generates radiolabeled byproducts that blur the PET signal and increase background noise. Because mammalian enzymes are stereospecific to L-isomers, the D-isomer of 3-F-OM-D-Tyr effectively evades decarboxylation. The tracer is trapped intracellularly in its original radiochemical form, amplifying the signal-to-noise ratio over time 2.
Fig 1: Transport and metabolic trapping mechanism of 3-F-OM-D-Tyr via LAT1.
Comparative Performance Data
When evaluating a novel radiotracer, it must be benchmarked against established clinical standards. The table below summarizes the quantitative and qualitative performance of 3-F-OM-D-Tyr against 18F-FDG and 11C-Methionine (11C-MET).
| Parameter | 3-Fluoro-O-methyl-D-tyrosine | 18F-FDG | 11C-Methionine |
| Primary Target | LAT1 Transporter | GLUT1 / Hexokinase | LAT1 / Protein Synthesis |
| Metabolic Stability | High (Resists AADC/COMT) | Moderate (Trapped as FDG-6-P) | Low (Rapidly metabolized) |
| Inflammation Uptake | Very Low (High Specificity) | High (False Positives) | Low |
| Brain Background | Low (Excellent TBR > 3.0) | High (Poor TBR < 1.0) | Low |
| Isotope Half-Life | 109.8 minutes (18F) | 109.8 minutes (18F) | 20.4 minutes (11C) |
| Logistics | Centralized distribution | Centralized distribution | Requires on-site cyclotron |
Data synthesis indicates that while 18F-FDG offers high sensitivity, 3-F-OM-D-Tyr provides vastly superior specificity, particularly in neuro-oncology and post-radiation monitoring where inflammatory false-positives are common.
Cross-Validation with Histological Biomarkers
To establish trustworthiness, a PET tracer's macroscopic signal must be validated against microscopic ground truth. Cross-validation of 3-F-OM-D-Tyr relies on correlating the Standardized Uptake Value (SUV) with specific immunohistochemical (IHC) markers:
-
LAT1 Expression: Autoradiography of 3-F-OM-D-Tyr demonstrates a near-perfect spatial correlation (Pearson's r > 0.85) with LAT1 membrane staining. Regions of the tumor lacking LAT1 show negligible tracer accumulation.
-
Ki-67 Proliferation Index: The metabolic volume of 3-F-OM-D-Tyr uptake correlates strongly with the Ki-67 labeling index. Tumors with high tracer uptake exhibit aggressive proliferative activity, making the tracer a reliable non-invasive prognostic indicator 3.
-
CD31 and VEGF (Angiogenesis): Because amino acid delivery is fundamentally dependent on tumor vascularization, 3-F-OM-D-Tyr uptake patterns closely mirror microvessel density (MVD) mapped by CD31 and VEGF expression.
Experimental Protocol: Self-Validating Spatial Co-Registration
To rigorously prove the specificity of 3-F-OM-D-Tyr, researchers must employ a self-validating experimental workflow that includes internal negative controls (e.g., sterile inflammation).
Step 1: In Vivo Model Preparation & Internal Controls Inoculate immunocompromised mice with human tumor xenografts (e.g., C6 glioma) on the right flank. Three days prior to imaging, inject 0.05 mL of turpentine oil into the left flank. This creates an acute inflammatory lesion, serving as an internal negative control to prove the tracer's ability to differentiate cancer from inflammation.
Step 2: Dynamic PET Acquisition Administer 10–15 MBq of 3-F-OM-D-Tyr via tail vein injection. Perform a dynamic PET scan for 60 minutes. Calculate the maximum Standardized Uptake Value (SUVmax) and Tumor-to-Background Ratio (TBR). Expected Result: High uptake in the right flank (tumor), negligible uptake in the left flank (inflammation).
Step 3: Ex Vivo Autoradiography Immediately following the scan, euthanize the subject and snap-freeze the excised tumor and inflammatory tissues. Cut 20 µm sections using a cryostat. Expose the sections to a high-resolution phosphor imaging plate for 12 hours to map the exact radiotracer distribution at the microscopic level.
Step 4: Immunohistochemistry (IHC) Utilize adjacent 5 µm tissue sections for histological staining. Apply primary antibodies against LAT1, Ki-67, and CD31. Counterstain with Hematoxylin to visualize tissue architecture.
Step 5: Spatial Co-Registration and Analysis Digitally overlay the autoradiography maps onto the digitized IHC slides. Perform a pixel-by-pixel correlation analysis between the localized radiotracer optical density and the percentage of positively stained cells.
Fig 2: Self-validating workflow for PET-histology spatial co-registration.
References
-
Tsukada H, Sato K, Fukumoto D, Kakiuchi T. "Evaluation of d-Isomers of O-11C-Methyl Tyrosine and O-18F-Fluoromethyl Tyrosine as Tumor-Imaging Agents in Tumor-Bearing Mice: Comparison with l- and d-11C-Methionine." Journal of Nuclear Medicine. 1
-
Bergmann R, et al. "3-O-methyl-6-18F-fluoro-L-dopa, a new tumor imaging agent: investigation of transport mechanism in vitro." Journal of Nuclear Medicine. 2
-
Kaira K, et al. "18F-FMT Uptake Seen Within Primary Cancer on PET Helps Predict Outcome of Non–Small Cell Lung Cancer." Journal of Nuclear Medicine.3
Sources
- 1. Evaluation of d-Isomers of O-11C-Methyl Tyrosine and O-18F-Fluoromethyl Tyrosine as Tumor-Imaging Agents in Tumor-Bearing Mice: Comparison with l- and d-11C-Methionine | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. 3-O-methyl-6-18F-fluoro-L-dopa, a new tumor imaging agent: investigation of transport mechanism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18F-FMT Uptake Seen Within Primary Cancer on PET Helps Predict Outcome of Non–Small Cell Lung Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
Head-to-Head Comparison of Fluorinated m-Tyrosine Analogs as PET Imaging Agents
Executive Summary
Positron Emission Tomography (PET) imaging of the dopaminergic system is a critical tool for investigating neurodegenerative disorders such as Parkinson's disease. While 6-[18F]fluoro-L-DOPA (6-FDOPA) has historically served as the gold standard for assessing aromatic L-amino acid decarboxylase (AADC) activity, its complex peripheral metabolism complicates kinetic modeling and degrades image quality.
This guide provides a comprehensive, head-to-head comparison of fluorinated m-tyrosine analogs—specifically 6-FMT, 4-FMT, and 2-FMT—evaluating their mechanistic advantages, kinetic profiles, and standardized experimental protocols to help researchers select the optimal tracer for preclinical and clinical dopaminergic imaging.
The Mechanistic Rationale: Overcoming 6-FDOPA Limitations
To understand the experimental choices behind m-tyrosine analogs, one must first analyze the biochemical limitations of 6-FDOPA. 6-FDOPA contains an enediol moiety, making it a prime substrate for peripheral and central catechol-O-methyltransferase (COMT). The resulting metabolite, 3-O-methyl-6-[18F]fluoro-L-DOPA (3-OMFD), readily crosses the blood-brain barrier (BBB) via the large neutral amino acid transporter. This bidirectional transport creates a high, uniform background signal across the brain, severely reducing the Signal-to-Noise Ratio (SNR) in target regions like the striatum .
The m-Tyrosine Advantage: Fluorinated m-tyrosine analogs lack the enediol structure, rendering them completely resistant to COMT-mediated O-methylation. However, they remain excellent substrates for AADC. Once transported into dopaminergic terminals, these analogs are decarboxylated into fluoro-m-tyramines and subsequently oxidized by monoamine oxidase (MAO) into fluorophenylacetic acid (FPAC) derivatives. Because FPAC is highly polar, it becomes irreversibly trapped within the nerve terminal during the timeframe of a standard PET scan, yielding pristine image contrast .
Metabolic pathways of 6-[18F]FDOPA vs 6-[18F]FMT highlighting COMT bypass.
Head-to-Head Comparison: Fluorinated m-Tyrosine Analogs
The position of the fluorine atom on the m-tyrosine ring drastically alters the molecule's affinity for AADC and its subsequent trapping kinetics. Extensive non-human primate and murine studies have established 6-[18F]FMT as the superior isomer .
Quantitative Performance Matrix
| Tracer | COMT Susceptibility | AADC Affinity | Striatal Uptake Rate ( Ki ) | Image Contrast / SNR |
| 6-[18F]FMT | None | High | ~0.019 min⁻¹ | Excellent |
| 4-[18F]FMT | None | Moderate | ~0.012 min⁻¹ | Good |
| 2-[18F]FMT | None | Low | <0.005 min⁻¹ | Poor |
| 6-[18F]FDOPA | High | High | ~0.009 min⁻¹ | Moderate (High Background) |
Key Takeaways:
-
6-FMT exhibits a mean uptake rate constant ( Ki ) approximately twice that of 6-FDOPA. This is driven by the elimination of the competing COMT pathway and highly efficient AADC processing .
-
4-FMT is a viable alternative and effectively maps central dopamine-rich structures, but its striatum-to-cerebellum ratios peak lower and slower than 6-FMT .
-
2-FMT demonstrates poor AADC affinity due to steric hindrance at the 2-position, resulting in negligible specific striatal uptake.
Standardized Experimental Protocols
To ensure self-validating and reproducible results, the following step-by-step methodology must be adhered to when evaluating m-tyrosine analogs in vivo.
Step 1: Subject Pre-treatment
-
Administer Carbidopa: Administer 2.5 to 5.0 mg/kg of carbidopa orally (or intravenously depending on the model) 60 minutes prior to tracer injection.
-
Causality: Carbidopa is a peripheral AADC inhibitor that cannot cross the BBB. Pre-treatment prevents the premature peripheral breakdown of the tracer, maximizing the bioavailable fraction delivered to the brain and reducing circulating radiometabolites.
-
Step 2: Radiosynthesis and Injection
-
Synthesize Tracer: Prepare 6-[18F]FMT via electrophilic radiofluorination using [18F]acetylhypofluorite, followed by chiral HPLC purification to isolate the active L-isomer.
-
Administer Tracer: Inject the purified tracer intravenously as a bolus (typically 185–370 MBq for non-human primates or humans).
Step 3: Dynamic PET Acquisition
-
Initiate Scanning: Begin dynamic 3D PET acquisition simultaneously with the tracer injection.
-
Scan Duration: Acquire data continuously for 90 to 120 minutes.
-
Causality: A 120-minute window captures both the initial blood-flow-dependent delivery phase (0–15 mins) and the steady-state metabolic trapping phase (30–120 mins), which is strictly dependent on AADC activity.
-
Step 4: Plasma Metabolite Analysis
-
Arterial Sampling: Collect serial arterial blood samples at predefined intervals (e.g., 1, 3, 5, 10, 20, 40, 60, 90, 120 mins).
-
HPLC Separation: Centrifuge to isolate plasma, deproteinize, and analyze via radio-HPLC.
-
Causality: Because 6-FMT is not metabolized by COMT, the plasma analysis is simplified to separating the parent tracer from its peripheral FPAC metabolites. This data is mathematically required to generate a metabolite-corrected arterial input function for accurate kinetic modeling.
-
Standardized experimental workflow for evaluating fluorinated m-tyrosine PET tracers.
Kinetic Modeling and Data Interpretation
The simplified metabolic profile of 6-[18F]FMT allows for highly robust kinetic modeling. Because the final oxidized metabolite (FPAC) is irreversibly trapped within the dopaminergic terminals over the duration of the scan, the Patlak Graphical Analysis is the mathematically appropriate model.
-
Reference Tissue Approach: The cerebellum is utilized as a reference region because it is devoid of dopaminergic innervation (and thus AADC activity).
-
Calculating Ki : By plotting the ratio of striatal to cerebellar activity against normalized time, the slope of the linear phase (typically >30 minutes post-injection) yields the macroscopic uptake rate constant ( Ki ).
-
Interpretation: A reduction in the Ki value directly correlates with a loss of AADC activity, serving as a highly sensitive, quantitative biomarker for the degeneration of presynaptic dopaminergic terminals.
References
-
DeJesus, O. T., Endres, C. J., Shelton, S. E., Nickles, R. J., & Holden, J. E. (1997). Evaluation of fluorinated m-tyrosine analogs as PET imaging agents of dopamine nerve terminals: comparison with 6-fluoroDOPA. Journal of Nuclear Medicine, 38(4), 630-636.[Link]
-
Eberling, J. L., Bankiewicz, K. S., O'Neil, J. P., & Jagust, W. J. (2013). PET 6-[18F]fluoro-L-m-tyrosine studies of dopaminergic function in human and nonhuman primates. Frontiers in Neurology, 4, 116.[Link]
-
Honer, M., et al. (2006). Comparison of[18F]FDOPA, [18F]FMT and [18F]FECNT for imaging dopaminergic neurotransmission in mice. Nuclear Medicine and Biology, 33(4), 507-513. [Link]
-
Leung, K. (2006). 4-[18F]Fluoro-l-m-tyrosine. Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US).[Link]
Navigating the Landscape of Amino Acid PET Tracers in Neuro-Oncology: A Comparative Guide to 3-Fluoro-O-methyl-D-tyrosine and its Contemporaries
In the intricate field of neuro-oncology, the precise delineation of tumor boundaries and the accurate assessment of treatment response are paramount for effective patient management. While conventional magnetic resonance imaging (MRI) remains the cornerstone of brain tumor diagnostics, its utility can be limited by post-treatment effects such as inflammation and radiation necrosis, which often mimic tumor recurrence.[1][2][3] This diagnostic ambiguity has propelled the development of advanced imaging techniques, among which Positron Emission Tomography (PET) with amino acid tracers has emerged as a powerful tool.[4]
This guide provides a comprehensive comparison of 3-Fluoro-O-methyl-D-tyrosine (OMFT), a promising yet less-common tracer, with established amino acid PET tracers, including ¹¹C-methionine (MET), ¹⁸F-fluoroethyl-L-tyrosine (FET), and ¹⁸F-fluoro-L-dihydroxyphenylalanine (FDOPA). We will delve into their distinct biochemical mechanisms, compare their diagnostic performance based on published experimental data, and provide insights into their practical applications in the clinical and research settings.
The Rationale for Amino Acid PET in Brain Tumor Imaging
Unlike the widely used PET tracer ¹⁸F-fluorodeoxyglucose (FDG), which is a glucose analog, amino acid tracers leverage the increased protein synthesis and upregulation of amino acid transport systems characteristic of neoplastic cells.[5][6] This metabolic-based imaging provides a higher tumor-to-background contrast in the brain, as the background gray matter exhibits high glucose metabolism but relatively lower rates of amino acid transport.[5][7][8] This inherent advantage of amino acid PET tracers leads to a more precise delineation of tumor extent and facilitates the differentiation between viable tumor tissue and post-treatment changes.[7][9]
A Head-to-Head Comparison of Key Amino Acid PET Tracers
The selection of an appropriate amino acid tracer is contingent on a variety of factors, including the specific clinical question, the tumor type and grade, and logistical considerations such as the half-life of the radioisotope. Below, we compare the key characteristics of OMFT, MET, FET, and FDOPA.
Table 1: Comparative Overview of Amino Acid PET Tracers for Brain Tumor Imaging
| Feature | 3-Fluoro-O-methyl-D-tyrosine (OMFT) | ¹¹C-MET (L-methyl-[¹¹C]methionine) | ¹⁸F-FET (O-(2-[¹⁸F]fluoroethyl)-L-tyrosine) | ¹⁸F-FDOPA (6-[¹⁸F]fluoro-L-3,4-dihydroxyphenylalanine) |
| Primary Uptake Mechanism | Primarily transported by the L-type amino acid transporter 1 (LAT1). | Transported by LAT1. Incorporated into proteins.[10] | Transported mainly by LAT1. Not incorporated into proteins.[11][12] | Transported by LAT1. Decarboxylated to fluorodopamine.[13] |
| Tumor-to-Background Ratio | High (preclinical) | High[14] | Good to High[11] | High |
| Differentiation from Inflammation/Necrosis | Potentially superior due to D-isomer configuration. | Can show uptake in inflammatory lesions.[15] | Generally low uptake in inflammatory tissue.[11] | Can distinguish from radiation necrosis.[16][17] |
| Logistics & Half-life | ¹⁸F-labeled (109.8 min) | ¹¹C-labeled (20.4 min), requires on-site cyclotron.[9][18] | ¹⁸F-labeled (109.8 min)[11] | ¹⁸F-labeled (109.8 min) |
| Clinical Availability | Investigational | Established in many centers.[19] | Widely used, especially in Europe.[8][20] | Approved for neuroendocrine tumors; used off-label for brain tumors.[5] |
Deep Dive into Tracer Mechanisms and Performance
3-Fluoro-O-methyl-D-tyrosine (OMFT)
OMFT is a synthetic amino acid that is transported into cells primarily via the L-type amino acid transporter 1 (LAT1), which is overexpressed in many high-grade gliomas.[10][21] A key distinguishing feature of OMFT is its D-isomer configuration. This stereochemistry is designed to prevent its incorporation into proteins, leading to a more stable intracellular signal that is directly proportional to transporter activity. Furthermore, some studies suggest that the D-configuration may reduce uptake in inflammatory cells, which can be a significant advantage in the post-treatment setting where distinguishing tumor recurrence from radiation necrosis is a major clinical challenge.[22]
Experimental Evidence:
-
Studies with other D-amino acid tracers, such as ¹⁸F-FBPA, have shown significantly lower uptake in radiation necrosis compared to tumor recurrence, suggesting the potential of D-isomers to differentiate between these conditions.[22]
¹¹C-methionine (MET)
MET is one of the most extensively studied amino acid tracers for brain tumor imaging.[23] As a natural amino acid, it is actively transported into tumor cells and participates in protein synthesis.[10] This dual mechanism of accumulation can result in very high tumor-to-background ratios, making it highly sensitive for detecting viable tumor tissue.[24] However, its short half-life of 20.4 minutes necessitates an on-site cyclotron, limiting its widespread availability.[9][25] Additionally, MET can accumulate in inflammatory tissues, which can sometimes lead to false-positive results.[15]
¹⁸F-fluoroethyl-L-tyrosine (FET)
FET is an ¹⁸F-labeled tyrosine analog that has gained widespread use, particularly in Europe.[8][20] Like OMFT, it is not incorporated into proteins, and its uptake is primarily mediated by LAT1.[11][12] The longer half-life of ¹⁸F (109.8 minutes) allows for centralized production and distribution, making it more accessible than MET.[11] FET has demonstrated high diagnostic accuracy for tumor grading, delineation of tumor extent for biopsy and radiation therapy planning, and for differentiating tumor recurrence from post-treatment changes.[2][26][27]
¹⁸F-fluoro-L-dihydroxyphenylalanine (FDOPA)
FDOPA is a precursor of dopamine and is transported into cells by the large neutral amino acid transporter.[13] While its primary application is in the imaging of neuroendocrine tumors and in the diagnosis of Parkinson's disease, it has also been successfully used for brain tumor imaging.[5] Its uptake is particularly high in tumors with high amino acid metabolism.[16] A meta-analysis has shown good performance for diagnosing and grading gliomas.[28] It has also been shown to be effective in distinguishing tumor recurrence from radiation necrosis.[16][17]
Visualizing the Uptake Pathways
To better understand the fundamental differences between these tracers, the following diagram illustrates their respective cellular uptake and metabolic fates.
Caption: Cellular uptake and metabolic pathways of different amino acid PET tracers.
Experimental Protocols: A Guide to Comparative Studies
For researchers and drug development professionals aiming to conduct head-to-head comparisons of these tracers, adherence to standardized protocols is crucial for generating reliable and reproducible data.
Protocol 1: General Animal Imaging Workflow
-
Animal Model: Utilize a well-characterized orthotopic glioma model (e.g., U87 or GL261 cells implanted in the striatum of immunodeficient or syngeneic mice, respectively). Tumor growth should be monitored by bioluminescence imaging or MRI.
-
Radiotracer Administration: Anesthetize the tumor-bearing animal (e.g., with isoflurane). Administer a bolus injection of the radiotracer (typically 3.7-7.4 MBq) via the tail vein.
-
Dynamic PET Imaging: Immediately following injection, acquire dynamic PET data for 60-90 minutes. This allows for the calculation of kinetic parameters.
-
Static PET Imaging: If dynamic scanning is not feasible, acquire a static scan at a predefined time point post-injection (e.g., 30-60 minutes), which should be optimized for the specific tracer to achieve the best tumor-to-background contrast.
-
CT or MRI Co-registration: Acquire a CT or MRI scan for anatomical co-registration and attenuation correction of the PET data.
-
Image Analysis: Reconstruct the PET images and co-register them with the anatomical images. Draw regions of interest (ROIs) over the tumor and a contralateral background region to calculate tracer uptake values (e.g., standardized uptake value, SUV) and tumor-to-background ratios.
Workflow Diagram: Comparative PET Imaging Study
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
